PI-828
描述
Structure
3D Structure
属性
IUPAC Name |
8-(4-aminophenyl)-2-morpholin-4-ylchromen-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O3/c20-14-6-4-13(5-7-14)15-2-1-3-16-17(22)12-18(24-19(15)16)21-8-10-23-11-9-21/h1-7,12H,8-11,20H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUKMIBOGGXMBAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=CC(=O)C3=C(O2)C(=CC=C3)C4=CC=C(C=C4)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60648967 | |
| Record name | 8-(4-Aminophenyl)-2-(morpholin-4-yl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60648967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
942289-87-4 | |
| Record name | 8-(4-Aminophenyl)-2-(morpholin-4-yl)-4H-1-benzopyran-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60648967 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Unraveling the Anti-Cancer Mechanism of PI-828: A Dual Inhibitor of PI3K and Casein Kinase 2
For Immediate Release
[City, State] – November 20, 2025 – In the intricate landscape of cancer therapeutics, the small molecule inhibitor PI-828 has emerged as a promising agent due to its unique dual-targeting mechanism. This technical guide provides a comprehensive overview of the mechanism of action of this compound in cancer cells, detailing its molecular targets, the signaling pathways it modulates, and the experimental evidence supporting its anti-neoplastic activities. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this compound's therapeutic potential.
Core Mechanism: Dual Inhibition of Critical Cancer Pathways
This compound functions as a potent inhibitor of two key enzyme families that are frequently dysregulated in cancer: Phosphoinositide 3-kinases (PI3Ks) and Casein Kinase 2 (CK2).[1][2] This dual inhibitory action allows this compound to simultaneously block multiple oncogenic signaling cascades, leading to a multifaceted anti-cancer effect.
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[3] Its aberrant activation is a common feature in a wide range of human cancers. This compound targets the catalytic subunits of Class I PI3Ks, thereby preventing the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This blockade inhibits the downstream activation of key signaling proteins such as Akt and mTOR, ultimately leading to decreased cell proliferation and survival.
Casein Kinase 2 (CK2) is a constitutively active serine/threonine kinase that is overexpressed in numerous cancers and is associated with poor prognosis.[4][5] CK2 promotes tumorigenesis by phosphorylating a vast array of substrates involved in cell cycle progression, apoptosis suppression, and the maintenance of oncogenic signaling pathways.[4][6] By inhibiting CK2, this compound can destabilize critical cancer-promoting proteins and reactivate tumor suppressor functions.
Quantitative Inhibition Profile
The inhibitory potency of this compound against its primary targets has been quantified through in vitro kinase assays. The half-maximal inhibitory concentrations (IC50) provide a measure of the drug's efficacy in blocking the enzymatic activity of these kinases.
| Target | IC50 (nM) |
| PI3K p110α | 173[1][2] |
| PI3K p110β | 98[7] |
| PI3K p110δ | 227[7] |
| PI3K p110γ | 1967[7] |
| Casein Kinase 2 (CK2) | 149[1][2] |
| Casein Kinase 2α2 (CK2α2) | 1127[1][2] |
Cellular Effects of this compound in Cancer Cells
The dual inhibition of PI3K and CK2 by this compound translates into significant anti-cancer effects at the cellular level, primarily through the induction of apoptosis and the inhibition of cell proliferation.
Inhibition of Cell Viability and Proliferation
Studies have demonstrated that this compound exhibits a cytotoxic effect on various cancer cell lines in a dose-dependent manner. For instance, this compound has been shown to reduce the viability of 4T1 breast cancer cells and 4306 ovarian cancer cells at concentrations ranging from 0.01 to 100 µM.[1]
Induction of Apoptosis
This compound induces programmed cell death, or apoptosis, in cancer cells. This is achieved, in part, through the activation of effector caspases, such as caspase-3. At lower concentrations (0.78-3.12 µM), this compound can decrease caspase-3 activation, while higher concentrations (6.25-12.5 µM) directly trigger apoptosis.[1]
Signaling Pathway Modulation by this compound
The anti-cancer effects of this compound are a direct consequence of its ability to modulate critical signaling pathways. The following diagrams, generated using the DOT language, illustrate the key molecular interactions and the points of intervention by this compound.
Figure 1: this compound inhibits the PI3K/Akt/mTOR signaling pathway.
Figure 2: this compound inhibits the pro-survival and pro-proliferative functions of CK2.
Experimental Protocols
To facilitate further research and validation of this compound's mechanism of action, detailed methodologies for key experiments are provided below.
Lipid Kinase Assay (In Vitro)
This assay is used to determine the inhibitory effect of this compound on PI3K activity.
-
Principle: The assay measures the transfer of a radiolabeled phosphate group from ATP to a lipid substrate (PIP2) by PI3K. The amount of radiolabeled product (PIP3) is quantified to determine enzyme activity.
-
Materials:
-
Recombinant human PI3K enzyme (p110α/p85α, p110β/p85α, etc.)
-
Phosphatidylinositol-4,5-bisphosphate (PIP2) substrate
-
[γ-³²P]ATP (radiolabeled ATP)
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
This compound at various concentrations
-
Thin-layer chromatography (TLC) plates
-
Phosphorimager
-
-
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, PI3K enzyme, and PIP2 substrate.
-
Add this compound at a range of concentrations to the reaction mixture and incubate for a short period (e.g., 10 minutes) at room temperature.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding an acidic solution (e.g., 1N HCl).
-
Extract the lipids from the reaction mixture.
-
Spot the extracted lipids onto a TLC plate and separate them using an appropriate solvent system.
-
Dry the TLC plate and expose it to a phosphor screen.
-
Quantify the amount of radiolabeled PIP3 using a phosphorimager.
-
Calculate the IC50 value by plotting the percentage of inhibition against the concentration of this compound.
-
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.[4]
-
Materials:
-
Cancer cell lines (e.g., 4T1, 4306)
-
Complete cell culture medium
-
96-well plates
-
This compound at various concentrations
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for a specified duration (e.g., 48 or 72 hours).
-
After the treatment period, add MTT solution to each well and incubate for 2-4 hours at 37°C.[5]
-
Carefully remove the medium and add the solubilization solution to dissolve the formazan crystals.[5]
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Apoptosis Assay (Caspase-3 Colorimetric Assay)
This assay quantifies the activity of caspase-3, a key executioner caspase in apoptosis.
-
Principle: The assay utilizes a synthetic peptide substrate (e.g., DEVD-pNA) that is specifically cleaved by active caspase-3. This cleavage releases a chromophore (p-nitroaniline, pNA), which can be measured by its absorbance at 405 nm.[8][9]
-
Materials:
-
Cancer cell lines
-
This compound at various concentrations
-
Cell lysis buffer
-
Caspase-3 substrate (DEVD-pNA)
-
Reaction buffer
-
Microplate reader
-
-
Procedure:
-
Treat cells with this compound for the desired time to induce apoptosis.
-
Harvest the cells and prepare cell lysates using the provided lysis buffer.
-
Determine the protein concentration of the lysates.
-
In a 96-well plate, add an equal amount of protein from each lysate.
-
Add the caspase-3 substrate and reaction buffer to each well.
-
Incubate the plate at 37°C for 1-2 hours.[8]
-
Measure the absorbance at 405 nm using a microplate reader.
-
Calculate the fold-increase in caspase-3 activity compared to untreated control cells.
-
Western Blot Analysis of Signaling Pathways
This technique is used to detect changes in the protein levels and phosphorylation status of key components of the PI3K/Akt/mTOR and CK2 signaling pathways.
-
Principle: Proteins from cell lysates are separated by size using gel electrophoresis, transferred to a membrane, and then probed with specific antibodies to detect the target proteins and their phosphorylated forms.
-
Materials:
-
Cancer cell lines
-
This compound
-
Lysis buffer with protease and phosphatase inhibitors
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Transfer buffer and apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt (Ser473), anti-phospho-mTOR (Ser2448), anti-phospho-PTEN, anti-β-catenin, anti-NF-κB p65)
-
Horseradish peroxidase (HRP)-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
-
-
Procedure:
-
Treat cells with this compound for the desired time points.
-
Lyse the cells and quantify the protein concentration.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
Transfer the proteins to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Wash the membrane again and apply the chemiluminescent substrate.
-
Detect the signal using an imaging system.
-
Analyze the band intensities to determine the changes in protein expression and phosphorylation.
-
Conclusion and Future Directions
This compound represents a novel therapeutic strategy for cancer treatment by simultaneously targeting the PI3K and CK2 pathways. Its ability to induce apoptosis and inhibit proliferation in cancer cells has been demonstrated through a variety of in vitro assays. The detailed experimental protocols provided in this guide are intended to support further investigation into the nuanced mechanisms of this compound and to facilitate the development of this promising anti-cancer agent. Future studies should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic profiling, and the identification of predictive biomarkers to guide its clinical application. The continued exploration of this compound's dual-inhibitory mechanism holds the potential to overcome resistance to single-agent therapies and improve outcomes for cancer patients.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. selleckchem.com [selleckchem.com]
- 3. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. CK2: A key player in cancer biology - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI 828 | PI 3-kinase | Tocris Bioscience [tocris.com]
- 8. Protein kinase CK2 – diverse roles in cancer cell biology and therapeutic promise - PMC [pmc.ncbi.nlm.nih.gov]
- 9. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
The Dual In-Cellular Action of PI-828: A Technical Guide to the Inhibition of PI3K and CK2 Signaling Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
PI-828 is a potent small molecule inhibitor demonstrating a unique dual-inhibitory mechanism against two critical cellular kinases: Phosphoinositide 3-kinase (PI3K) and Casein Kinase 2 (CK2). Both PI3K and CK2 are pivotal regulators of cell growth, proliferation, survival, and apoptosis. Their dysregulation is a hallmark of numerous human cancers, making them attractive targets for therapeutic intervention. This technical guide provides an in-depth analysis of this compound, summarizing its inhibitory activity, detailing the experimental protocols for its characterization, and visualizing the complex signaling pathways it modulates. The presented data and methodologies aim to equip researchers and drug development professionals with the necessary information to further investigate and potentially exploit the therapeutic utility of this compound.
Introduction
The Phosphoinositide 3-kinase (PI3K) signaling pathway is a central regulator of diverse cellular functions, including cell growth, metabolism, and survival.[1] The PI3K family of lipid kinases phosphorylate the 3'-hydroxyl group of phosphoinositides, generating second messengers that activate downstream effectors, most notably the serine/threonine kinase Akt.[1] Aberrant activation of the PI3K/Akt pathway is one of the most common alterations in human cancer, promoting tumorigenesis and resistance to therapy.[2]
Casein Kinase 2 (CK2) is a highly conserved and ubiquitously expressed serine/threonine kinase that phosphorylates a vast number of substrates, influencing a wide array of cellular processes such as gene expression, DNA repair, and cell cycle control.[3] CK2 is constitutively active and its elevated expression is frequently observed in various cancers, where it contributes to malignant transformation and the suppression of apoptosis.[4]
This compound has emerged as a molecule of interest due to its ability to concurrently inhibit both PI3K and CK2.[5] This dual-inhibitory action presents a promising strategy for cancer therapy by simultaneously targeting two key pro-survival pathways. This guide will delve into the technical details of this compound's mechanism of action, providing quantitative data and detailed experimental protocols to facilitate further research.
Quantitative Inhibitory Activity of this compound
The inhibitory potency of this compound against various PI3K isoforms and CK2 has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target Kinase | Isoform | IC50 (nM) |
| PI3K | p110α | 173[6] |
| PI3K | p110β | 98[7] |
| PI3K | p110δ | 227[7] |
| PI3K | p110γ | 1967[7] |
| CK2 | - | 149[6] |
| CK2 | CK2α2 | 1127[6] |
Table 1: IC50 values of this compound against PI3K isoforms and CK2.
Signaling Pathways Modulated by this compound
PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is initiated by the activation of receptor tyrosine kinases (RTKs) or G-protein coupled receptors (GPCRs), leading to the recruitment and activation of PI3K at the plasma membrane. Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a docking site for proteins containing a pleckstrin homology (PH) domain, such as Akt and phosphoinositide-dependent kinase 1 (PDK1). This co-localization facilitates the phosphorylation and activation of Akt by PDK1 and other kinases like mTORC2. Activated Akt then phosphorylates a multitude of downstream substrates, promoting cell survival, growth, and proliferation while inhibiting apoptosis. This compound inhibits the catalytic activity of PI3K, thereby preventing the production of PIP3 and blocking the downstream activation of Akt.
References
- 1. PI3K-AKT Signaling Pathway | Key Regulator in Cancer Development & Progression - Creative Biolabs [creativebiolabs.net]
- 2. The Pathogenic Role of PI3K/AKT Pathway in Cancer Onset and Drug Resistance: An Updated Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. One-thousand-and-one substrates of protein kinase CK2? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protein Kinase CK2 - A Key Suppressor of Apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound is a Dual PI3K and Casein Kinase 2 Inhibitor | MedChemExpress [medchemexpress.eu]
- 6. medchemexpress.com [medchemexpress.com]
- 7. rndsystems.com [rndsystems.com]
In-Depth Technical Guide: Downstream Signaling Effects of PI-828
For Researchers, Scientists, and Drug Development Professionals
Introduction
PI-828 is a potent small molecule inhibitor with a dual-specificity targeting Phosphoinositide 3-kinase (PI3K) and Casein Kinase 2 (CK2).[1][2] Both PI3K and CK2 are critical regulators of numerous cellular processes, and their dysregulation is frequently implicated in the pathogenesis of cancer.[1] This technical guide provides a comprehensive overview of the downstream signaling effects of this compound, summarizing key quantitative data, detailing experimental methodologies, and visualizing the affected signaling pathways.
Core Mechanism of Action
This compound exerts its biological effects by competitively inhibiting the ATP-binding sites of PI3K and CK2, thereby blocking their kinase activity. This dual inhibition leads to the modulation of a wide array of downstream signaling pathways controlling cell survival, proliferation, apoptosis, and metabolism.
PI3K Inhibition
The PI3K/Akt/mTOR pathway is a central signaling cascade that promotes cell growth and survival. This compound's inhibitory action on PI3K prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical second messenger. This, in turn, prevents the recruitment and activation of downstream effectors, most notably the serine/threonine kinase Akt.
Casein Kinase 2 (CK2) Inhibition
CK2 is a constitutively active serine/threonine kinase that phosphorylates a vast number of substrates involved in cell cycle control, DNA repair, and apoptosis. By inhibiting CK2, this compound disrupts these fundamental cellular processes, contributing to its anti-cancer activity.
Quantitative Analysis of this compound Activity
The inhibitory potency of this compound against various PI3K isoforms and CK2 has been determined through in vitro kinase assays.
| Target | IC50 (nM) |
| p110α (PI3K) | 173[1][2] |
| p110β (PI3K) | 98 |
| p110δ (PI3K) | 227 |
| p110γ (PI3K) | 1967 |
| CK2 | 149[1][2] |
| CK2α2 | 1127[1][2] |
| Caption: Inhibitory concentrations (IC50) of this compound against PI3K isoforms and Casein Kinase 2. |
Downstream Signaling Effects: A Detailed Look
The dual inhibition of PI3K and CK2 by this compound results in a cascade of downstream effects, ultimately leading to decreased cell viability and induction of apoptosis in cancer cells.
Inhibition of the PI3K/Akt/mTOR Pathway
Treatment with this compound is expected to lead to a significant reduction in the phosphorylation of key proteins within the PI3K/Akt/mTOR pathway.
-
Akt Phosphorylation: A primary consequence of PI3K inhibition is the suppression of Akt phosphorylation at both Threonine 308 (Thr308) and Serine 473 (Ser473), leading to its inactivation.
-
GSK3β Phosphorylation: Glycogen synthase kinase 3β (GSK3β), a downstream target of Akt, is constitutively active and is inhibited upon phosphorylation by Akt. Inhibition of Akt by this compound would therefore be expected to result in decreased phosphorylation of GSK3β, leading to its activation and subsequent effects on cell metabolism and gene expression.
-
mTOR Signaling: The mammalian target of rapamycin (mTOR) is a crucial downstream effector of the PI3K/Akt pathway. This compound-mediated inhibition of Akt would lead to reduced mTORC1 activity, impacting protein synthesis and cell growth.
Caption: this compound inhibits the PI3K/Akt signaling pathway.
Modulation of CK2-Mediated Signaling
CK2 phosphorylates a wide range of substrates that are involved in promoting cell survival and proliferation. Inhibition of CK2 by this compound is anticipated to decrease the phosphorylation of these substrates.
-
PTEN Regulation: CK2 can phosphorylate and inactivate the tumor suppressor PTEN. By inhibiting CK2, this compound may lead to the dephosphorylation and activation of PTEN, which would further suppress the PI3K/Akt pathway.
-
Apoptosis Regulation: CK2 is known to phosphorylate and inhibit pro-apoptotic proteins. Inhibition of CK2 by this compound can relieve this inhibition, thereby promoting apoptosis.
Caption: this compound inhibits CK2-mediated signaling pathways.
Cellular Effects of this compound
The combined inhibition of PI3K and CK2 by this compound culminates in significant anti-cancer effects at the cellular level.
Cytotoxicity and Apoptosis Induction
This compound has demonstrated cytotoxic effects in various cancer cell lines.
| Cell Line | Assay | Concentration Range | Effect |
| 4T1 (Breast Cancer) | Cell Viability | 0.01 - 100 µM | Cytotoxic effect |
| 4306 (Ovarian Cancer) | Cell Viability | 0.01 - 100 µM | Cytotoxic effect |
| NCCIT (Embryonal Carcinoma) | Apoptosis | 0.78 - 12.5 µM | Decreased caspase-3 activation at lower concentrations (0.78-3.12 µM) and induction of apoptosis at higher concentrations (6.25-12.5 µM)[2] |
The induction of apoptosis by this compound is a key mechanism of its anti-cancer activity. This is mediated through the activation of the caspase cascade, a family of proteases that execute programmed cell death. A hallmark of apoptosis is the cleavage of caspase-3, which can be detected by Western blotting.
Caption: Experimental workflow for studying this compound's effects.
Cell Cycle Arrest
Inhibition of PI3K and CK2, both of which are involved in cell cycle progression, is likely to induce cell cycle arrest in cancer cells treated with this compound. This can be assessed by flow cytometry analysis of propidium iodide-stained cells.
Experimental Protocols
Western Blot Analysis for Phosphorylated Proteins
-
Cell Lysis: Treat cancer cells with this compound at desired concentrations and time points. Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total forms of target proteins (e.g., Akt, GSK3β, cleaved caspase-3) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system.
Annexin V/PI Apoptosis Assay
-
Cell Treatment: Treat cells with this compound as required.
-
Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and propidium iodide (PI).
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between live, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis
-
Cell Treatment and Harvesting: Treat cells with this compound and harvest.
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing and incubate at -20°C for at least 2 hours.
-
Staining: Wash the fixed cells with PBS and resuspend in a solution containing propidium iodide and RNase A.
-
Incubation: Incubate in the dark for 30 minutes at room temperature.
-
Flow Cytometry: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound is a promising dual inhibitor of PI3K and CK2 with significant anti-cancer potential. Its mechanism of action involves the simultaneous disruption of two key signaling pathways that are crucial for cancer cell survival and proliferation. The downstream effects of this compound, including the inhibition of Akt signaling and the induction of apoptosis and cell cycle arrest, underscore its potential as a therapeutic agent. Further research, particularly quantitative analysis of its impact on a broader range of downstream targets, will be crucial for its clinical development. A notable finding from recent studies is the ability of this compound to inhibit Ca2+ signaling initiated by certain aminergic agonists, a mechanism that appears to be independent of PI3K inhibition and may involve direct antagonism at G-protein coupled receptors.[3][4] This off-target effect should be considered in the further evaluation of this compound.
References
PI-828: A Technical Guide to its Dual Kinase Inhibition and Apoptosis Induction Pathways
For Researchers, Scientists, and Drug Development Professionals
This document provides an in-depth technical overview of PI-828, a dual inhibitor of Phosphoinositide 3-kinase (PI3K) and Casein Kinase 2 (CK2). It details the compound's mechanism of action, its effects on apoptosis induction, and the signaling pathways involved. This guide consolidates quantitative data, presents detailed experimental protocols for key assays, and visualizes complex biological processes to support further research and development.
Core Mechanism of Action: Dual Inhibition of PI3K and CK2
This compound is a potent small molecule inhibitor that targets two critical signaling kinases implicated in cancer cell proliferation and survival: PI3K and CK2.[1][2] The PI3K/Akt/mTOR pathway is one of the most frequently dysregulated signaling networks in human cancers, playing a pivotal role in cell growth, survival, and metabolism.[3][4][5] CK2 is a serine/threonine-selective protein kinase involved in a variety of cellular processes, including cell cycle control and DNA repair.[2] By inhibiting these pathways, this compound disrupts the core machinery that cancer cells rely on for uncontrolled growth.
Quantitative Inhibitory Activity
The inhibitory potency of this compound has been quantified against various kinase isoforms. The half-maximal inhibitory concentration (IC50) values are summarized below, demonstrating its activity against multiple Class I PI3K isoforms and CK2.[1][2][6]
| Target Kinase | Isoform | IC50 Value (nM) | Reference |
| PI3K | p110α | 173 / 183 | [1][2][6] |
| p110β | 98 | [6] | |
| p110δ | 227 | [6] | |
| p110γ | 1967 | [6] | |
| Casein Kinase 2 | CK2 | 149 | [1][2] |
| CK2α2 | 1127 | [1][2] |
Apoptosis Induction by this compound
Apoptosis, or programmed cell death, is a critical process for eliminating damaged or malignant cells. Cancer cells often develop mechanisms to evade apoptosis, a hallmark of cancer. This compound has been shown to induce cytotoxic effects and promote apoptosis in various cancer cell lines, although its effects appear to be concentration-dependent.[1][3]
In Vitro Efficacy and Cellular Effects
Studies have demonstrated that this compound exhibits a dose-dependent inhibitory effect on the proliferation of cancer cells.[3] Interestingly, its impact on apoptosis markers like caspase-3 shows a biphasic response in certain cell lines. At lower concentrations, this compound has been observed to decrease caspase-3 activation, while higher concentrations lead to the induction of apoptosis.[1] This suggests a complex mechanism of action that may involve the engagement of different cellular pathways at varying therapeutic windows.
| Cell Line(s) | Concentration (µM) | Duration (hours) | Observed Effect | Reference |
| 4T1 (Breast Cancer) | 0.01 - 100 | Not Specified | Cytotoxic effect | [1] |
| 4306 (Ovarian Cancer) | 0.01 - 100 | Not Specified | Cytotoxic effect | [1] |
| Not Specified | 0.78 - 3.12 | 48 | Decreased caspase 3 activation | [1] |
| Not Specified | 6.25 - 12.5 | 48 | Apoptosis induction | [1] |
| Oral Cancer Cells | Not Specified | Not Specified | Dose-dependent inhibition of proliferation | [3] |
Signaling Pathways in this compound-Mediated Apoptosis
The pro-apoptotic activity of this compound is primarily linked to its inhibition of the PI3K/Akt survival pathway. This pathway, when active, suppresses apoptosis through the phosphorylation and inactivation of several pro-apoptotic proteins.
The PI3K/Akt Survival Pathway and Its Inhibition
The PI3K/Akt pathway is a critical downstream effector of growth factor receptor signaling.[7] Activated Akt promotes cell survival by phosphorylating and inactivating pro-apoptotic proteins such as BAD (a Bcl-2 family member) and the FOXO family of transcription factors, which regulate the expression of genes involved in cell death.[7][8] By inhibiting PI3K, this compound prevents the activation of Akt, thereby relieving the inhibition on these pro-apoptotic factors and tipping the cellular balance towards apoptosis. This primarily engages the intrinsic (mitochondrial) apoptosis pathway .[9][10]
Caption: this compound inhibits PI3K, preventing Akt activation and promoting apoptosis.
The Intrinsic and Extrinsic Apoptosis Pathways
Apoptosis is executed through two primary signaling cascades: the extrinsic (death receptor) and intrinsic (mitochondrial) pathways.[11]
-
Extrinsic Pathway: Initiated by the binding of extracellular ligands (e.g., FasL, TNF-α) to transmembrane death receptors, leading to the formation of the Death-Inducing Signaling Complex (DISC) and the activation of initiator caspase-8.[9][11]
-
Intrinsic Pathway: Triggered by intracellular stress, this pathway is regulated by the Bcl-2 family of proteins.[8][12] Pro-apoptotic members like Bax and Bak permeabilize the mitochondrial outer membrane, releasing cytochrome c, which complexes with Apaf-1 and procaspase-9 to form the apoptosome, activating caspase-9.[9][10][13]
Both pathways converge on the activation of executioner caspases, such as caspase-3, which cleave cellular substrates to orchestrate cell death.[9][14] this compound's action on the PI3K/Akt pathway directly influences the Bcl-2 family regulators, thus primarily activating the intrinsic pathway.
Caption: this compound primarily triggers the intrinsic apoptosis pathway via PI3K inhibition.
Key Experimental Protocols
The following section outlines standardized methodologies for assessing the effects of this compound on cancer cells.
General Experimental Workflow
A typical investigation into the apoptotic effects of this compound involves a multi-step process, from initial cell culture to endpoint analysis of cell viability and specific apoptotic markers.
Caption: Standard workflow for evaluating the anti-cancer effects of this compound in vitro.
Protocol: Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells (e.g., 5,000-10,000 cells/well) in a 96-well plate and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound (e.g., 0.1 to 100 µM) and a vehicle control (e.g., DMSO). Incubate for the desired time (e.g., 24, 48, 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol: Apoptosis Detection by Annexin V/PI Staining
This flow cytometry-based method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[15]
-
Cell Culture and Treatment: Culture cells in 6-well plates and treat with this compound at selected concentrations for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) solution according to the manufacturer's instructions.[15]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol: Western Blot Analysis
This technique is used to detect and quantify specific proteins involved in the apoptosis pathway.
-
Protein Extraction: Treat cells with this compound, then lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein from each sample on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., p-Akt, total Akt, cleaved caspase-3, total caspase-3, PARP, β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity using densitometry software, normalizing to a loading control like β-actin.
Conclusion and Future Directions
This compound is a promising dual inhibitor of the PI3K and CK2 pathways with demonstrated cytotoxic and pro-apoptotic effects in cancer cells. Its primary mechanism of inducing apoptosis appears to be through the inhibition of the PI3K/Akt survival signaling cascade, leading to the activation of the intrinsic mitochondrial pathway.
The observed concentration-dependent dual effects on caspase-3 activation warrant further investigation to elucidate the underlying molecular switches. Future research should focus on:
-
Identifying the specific Bcl-2 family members modulated by this compound.
-
Exploring the role of CK2 inhibition in the apoptotic response.
-
Evaluating the efficacy of this compound in combination with other anti-cancer agents to explore potential synergistic effects.
-
Assessing its therapeutic potential in in vivo preclinical models.
A comprehensive understanding of these aspects will be crucial for the continued development of this compound as a targeted anti-cancer therapeutic.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. researchgate.net [researchgate.net]
- 4. Quantitative Measurement of Functional Activity of the PI3K Signaling Pathway in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. anygenes.com [anygenes.com]
- 6. rndsystems.com [rndsystems.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. The BCL-2 family: key mediators of the apoptotic response to targeted anti-cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Apoptosis: A Comprehensive Overview of Signaling Pathways, Morphological Changes, and Physiological Significance and Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The role of BCL-2 family proteins in regulating apoptosis and cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The BCL2 family: from apoptosis mechanisms to new advances in targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Involvement of the phosphoinositide 3-kinase/Akt pathway in apoptosis induced by capsaicin in the human pancreatic cancer cell line PANC-1 - PMC [pmc.ncbi.nlm.nih.gov]
PI-828: A Technical Overview of its Potency Against p110 Isoforms
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the inhibitory activity of PI-828, a dual phosphatidylinositol 3-kinase (PI3K) and casein kinase 2 (CK2) inhibitor, against the Class I p110 isoforms. This document outlines the compound's IC50 values, a detailed, generalized experimental protocol for their determination, and a visualization of the relevant signaling pathway and experimental workflow.
Data Presentation: this compound IC50 Values
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency. The following table summarizes the reported IC50 values for this compound against the four Class I PI3K catalytic subunits: p110α, p110β, p110γ, and p110δ.
| p110 Isoform | IC50 (µM) |
| p110α | 0.183 |
| p110β | 0.098 |
| p110δ | 0.227 |
| p110γ | 1.967 |
Data sourced from publicly available information from Tocris Bioscience and R&D Systems.[1][2]
Experimental Protocols: Determination of p110 IC50 Values
While the specific protocol used for generating the above IC50 values for this compound is not publicly detailed, a generalized in vitro lipid kinase assay protocol is described below. This method is standard for determining the potency of small molecule inhibitors against PI3K isoforms.
Objective: To determine the concentration of this compound required to inhibit 50% of the kinase activity of each p110 isoform.
Materials:
-
Recombinant human p110/p85 heterodimer isoforms (p110α/p85α, p110β/p85β, p110γ/p101, p110δ/p85α)
-
This compound compound
-
Phosphatidylinositol-4,5-bisphosphate (PIP2) substrate
-
[γ-³²P]ATP (radiolabeled ATP)
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
Lipid vesicles containing PIP2
-
96-well reaction plates
-
Phosphocellulose or nitrocellulose membrane
-
Wash buffers (e.g., 75 mM phosphoric acid)
-
Scintillation counter or phosphorimager
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO, typically starting from a high concentration (e.g., 100 µM) down to a low concentration (e.g., 1 nM).
-
Kinase Reaction Setup:
-
In a 96-well plate, add the kinase reaction buffer.
-
Add the diluted this compound or DMSO (as a vehicle control) to the respective wells.
-
Add the recombinant p110 isoform to each well.
-
Incubate for a short period (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the enzyme.
-
-
Initiation of Kinase Reaction:
-
To start the reaction, add a mixture of lipid vesicles containing PIP2 and [γ-³²P]ATP to each well.
-
Incubate the plate at room temperature for a defined period (e.g., 30-60 minutes) to allow the kinase to phosphorylate the PIP2 substrate.
-
-
Termination of Reaction and Detection:
-
Stop the reaction by adding a solution like 1N HCl.
-
Spot a portion of the reaction mixture from each well onto a phosphocellulose or nitrocellulose membrane.
-
Wash the membrane extensively with a wash buffer to remove unincorporated [γ-³²P]ATP.
-
Allow the membrane to dry.
-
-
Data Acquisition and Analysis:
-
Quantify the amount of radiolabeled PIP3 product on the membrane using a scintillation counter or a phosphorimager.
-
The kinase activity is proportional to the amount of radioactivity detected.
-
Plot the percentage of kinase inhibition against the logarithm of the this compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Mandatory Visualization
PI3K/Akt Signaling Pathway
The diagram below illustrates the canonical PI3K/Akt signaling pathway. Class I PI3Ks are activated by receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs). Upon activation, the p110 catalytic subunit phosphorylates PIP2 to generate the second messenger phosphatidylinositol-3,4,5-trisphosphate (PIP3). PIP3 recruits and activates downstream effectors, most notably the serine/threonine kinase Akt, which in turn regulates a multitude of cellular processes including cell growth, proliferation, survival, and metabolism.
Caption: The PI3K/Akt signaling cascade and the inhibitory action of this compound on the p110 catalytic subunit.
Experimental Workflow for IC50 Determination
The following diagram outlines the key steps in a typical in vitro kinase assay to determine the IC50 value of an inhibitor.
Caption: A generalized workflow for determining the IC50 value of a kinase inhibitor in vitro.
References
The Dual PI3K/CK2 Inhibitor PI-828: A Technical Guide to its Role in Cell Cycle Regulation
For Researchers, Scientists, and Drug Development Professionals
Abstract
PI-828 is a potent small molecule inhibitor targeting two critical nodes in cellular signaling: phosphatidylinositol 3-kinase (PI3K) and casein kinase 2 (CK2). Both of these kinases are key regulators of cell proliferation, survival, and cell cycle progression, and their dysregulation is a hallmark of many cancers. This technical guide provides an in-depth analysis of the role of this compound in cell cycle regulation, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways. The primary mechanism of this compound in cell cycle control involves the induction of an S-phase accumulation in oral squamous cell carcinoma cells, coupled with the downregulation of the critical G1/S transition regulator, Cyclin D1. This guide is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this compound and similar dual-kinase inhibitors.
Core Mechanism of Action
This compound exerts its biological effects through the dual inhibition of the PI3K and CK2 signaling pathways.
-
PI3K Pathway: The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. PI3K activation leads to the production of phosphatidylinositol (3,4,5)-trisphosphate (PIP3), which in turn activates the serine/threonine kinase Akt. Activated Akt has a myriad of downstream targets that promote cell cycle progression, in part by upregulating cyclins and inhibiting cell cycle inhibitors.
-
CK2 Pathway: Casein kinase 2 (CK2) is a constitutively active serine/threonine kinase involved in a wide array of cellular processes, including cell cycle control and DNA repair[1]. CK2 can influence the cell cycle at multiple checkpoints and its inhibition has been shown to induce cell cycle arrest.
By inhibiting both PI3K and CK2, this compound disrupts these pro-proliferative signaling networks, leading to altered cell cycle progression and anti-cancer activity[1].
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity and effects of this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Type | Reference |
| p110α (PI3K) | 173 | Lipid Kinase Assay | [1] |
| CK2 | 149 | Lipid Kinase Assay | [1] |
| CK2α2 | 1127 | Lipid Kinase Assay | [1] |
Table 2: IC50 Values of this compound in Oral Cancer Cell Lines
| Cell Line | IC50 (µM) | Cancer Type | Reference |
| SCC-4 | 17.44 | Oral Squamous Cell Carcinoma | [2] |
| SCC-9 | 23.26 | Oral Squamous Cell Carcinoma | [2] |
| SCC-25 | 31.02 | Oral Squamous Cell Carcinoma | [2] |
Table 3: Effect of this compound on Cell Cycle Distribution in Oral Cancer Cell Lines
Cells were treated with this compound at their respective IC50 concentrations.
| Cell Line | Treatment | % G0/G1 Phase (Mean ± SD) | % S Phase (Mean ± SD) | % G2/M Phase (Mean ± SD) | Reference |
| SCC-4 | Control | 65.4 ± 2.1 | 23.8 ± 1.5 | 10.8 ± 0.9 | [2] |
| This compound | 48.2 ± 1.8 | 41.5 ± 2.5 | 10.3 ± 0.7 | [2] | |
| SCC-9 | Control | 70.1 ± 2.5 | 19.5 ± 1.2 | 10.4 ± 0.8 | [2] |
| This compound | 55.3 ± 2.2 | 35.2 ± 1.9 | 9.5 ± 0.6 | [2] | |
| SCC-25 | Control | 68.9 ± 2.3 | 21.3 ± 1.4 | 9.8 ± 0.7 | [2] |
| This compound | 52.6 ± 2.0 | 38.9 ± 2.1 | 8.5 ± 0.5 | [2] |
Signaling Pathways and Experimental Workflows
Signaling Pathway of this compound in Cell Cycle Regulation
Caption: this compound inhibits PI3K and CK2, leading to reduced Cyclin D1 levels and S-phase arrest.
Experimental Workflow for Cell Cycle Analysis
Caption: Workflow for analyzing this compound's effect on the cell cycle using flow cytometry.
Experimental Workflow for Western Blot Analysis of Cyclin D1
Caption: Workflow for Western blot analysis of Cyclin D1 expression after this compound treatment.
Detailed Experimental Protocols
Cell Cycle Analysis by Propidium Iodide Staining and Flow Cytometry
This protocol is adapted from methodologies used for cell cycle analysis of oral cancer cell lines treated with PI3K inhibitors.
Materials:
-
Oral squamous carcinoma cell lines (e.g., SCC-4, SCC-9, SCC-25)
-
Complete cell culture medium (e.g., DMEM/F-12) with 10% FBS and 1% penicillin-streptomycin
-
This compound (dissolved in DMSO)
-
Phosphate-buffered saline (PBS)
-
Trypsin-EDTA
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed 1 x 10^6 cells per well in 6-well plates and incubate for 24 hours to allow for cell attachment.
-
Treatment: Treat the cells with this compound at the predetermined IC50 concentration for each cell line. A vehicle control (DMSO) should be run in parallel. Incubate for 48 hours.
-
Cell Harvesting: Aspirate the culture medium and wash the cells once with PBS. Detach the cells using Trypsin-EDTA.
-
Cell Collection: Transfer the cell suspension to a 15 mL conical tube and centrifuge at 300 x g for 5 minutes.
-
Fixation: Discard the supernatant and resuspend the cell pellet in 1 mL of ice-cold PBS. While gently vortexing, add 4 mL of ice-cold 70% ethanol dropwise to the cell suspension. Incubate at -20°C for at least 2 hours for fixation.
-
Washing: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Excite the PI at 488 nm and collect the emission fluorescence at approximately 617 nm.
-
Data Analysis: Analyze the DNA content histograms using appropriate software (e.g., ModFit LT) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Western Blotting for Cyclin D1 Expression
This protocol is a standard method for analyzing protein expression in cells treated with kinase inhibitors.
Materials:
-
Treated and control cell pellets (from a parallel experiment to the cell cycle analysis)
-
RIPA lysis buffer (with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20, TBST)
-
Primary antibodies: Rabbit anti-Cyclin D1, Mouse anti-β-actin
-
Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: Lyse the cell pellets in ice-cold RIPA buffer. Incubate on ice for 30 minutes with periodic vortexing.
-
Protein Extraction: Centrifuge the lysates at 14,000 x g for 15 minutes at 4°C. Collect the supernatant containing the total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using the BCA assay according to the manufacturer's instructions.
-
Sample Preparation: Normalize the protein concentrations for all samples. Add Laemmli sample buffer to the desired amount of protein (e.g., 20-30 µg) and boil at 95°C for 5 minutes.
-
SDS-PAGE: Load the denatured protein samples onto an SDS-PAGE gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against Cyclin D1 (diluted in blocking buffer) overnight at 4°C with gentle agitation. In parallel, a separate membrane or the same membrane after stripping can be incubated with an anti-β-actin antibody as a loading control.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using image analysis software and normalize the Cyclin D1 signal to the β-actin signal.
Discussion and Future Directions
The available data strongly indicate that this compound modulates the cell cycle in oral squamous cell carcinoma cells, leading to an accumulation of cells in the S-phase. This is consistent with a disruption of the normal progression through the cell cycle. The downregulation of Cyclin D1, a key regulator of the G1 to S phase transition, provides a mechanistic link to the observed cell cycle alterations. Inhibition of the PI3K/Akt/mTOR pathway is known to decrease the transcription and translation of Cyclin D1. Additionally, CK2 can phosphorylate and stabilize proteins that regulate Cyclin D1 expression. Therefore, the dual inhibition of PI3K and CK2 by this compound likely creates a synergistic effect in reducing Cyclin D1 levels, thereby impeding G1/S progression and leading to the observed S-phase accumulation.
Future research should focus on elucidating the broader impact of this compound on the cell cycle machinery. Investigating the expression and phosphorylation status of other key cell cycle regulators, such as CDK4/6, p21, and p27, would provide a more comprehensive understanding of its mechanism of action. Furthermore, exploring the efficacy of this compound in combination with other chemotherapeutic agents that target different phases of the cell cycle could reveal synergistic anti-cancer effects and provide a rationale for novel combination therapies in the treatment of oral and other cancers. The off-target effects of this compound on other cellular processes should also be investigated to fully characterize its pharmacological profile.
References
In-Depth Technical Guide: Discovery and Synthesis of PI-828
For Researchers, Scientists, and Drug Development Professionals
Abstract
PI-828 has been identified as a potent small molecule inhibitor with dual activity against phosphoinositide 3-kinases (PI3Ks) and casein kinase 2 (CK2). This technical guide provides a comprehensive overview of the discovery, synthesis, and biological characterization of this compound. It includes detailed summaries of its inhibitory activities, its impact on cellular signaling pathways, and methodologies for its synthesis and evaluation. The information presented is intended to support further research and development efforts in the fields of oncology and cell signaling.
Introduction
The phosphoinositide 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a hallmark of many human cancers, making it a prime target for therapeutic intervention. Similarly, casein kinase 2 (CK2), a ubiquitously expressed serine/threonine kinase, is implicated in the control of cell cycle progression and apoptosis, and its elevated activity is associated with various cancers. The development of dual inhibitors targeting both PI3K and CK2, such as this compound, presents a promising strategy for cancer therapy.
This compound, a derivative of the well-known PI3K inhibitor LY294002, has demonstrated significant potency and a unique inhibitory profile. This document details the scientific journey from its discovery to its characterization, providing researchers with the necessary information to explore its therapeutic potential.
Discovery of this compound
This compound was discovered during efforts to explore the specificity of the PI3K family inhibitor LY294002. Researchers synthesized an analogue of LY294002, which was later named this compound, for use in chemical proteomic strategies. The rationale was to immobilize this analogue on a solid support to identify its protein targets within cellular extracts. This approach led to the characterization of this compound as a potent inhibitor of PI3K and subsequently as a dual inhibitor of CK2.
Synthesis of this compound
Core Scaffold: 8-(4-aminophenyl)-2-(4-morpholinyl)-4H-1-benzopyran-4-one
Chemical Formula: C₁₉H₁₈N₂O₃
Molecular Weight: 322.36 g/mol
CAS Number: 942289-87-4[1]
A potential synthetic workflow is outlined below. This is a hypothetical pathway and would require optimization and verification in a laboratory setting.
Caption: Plausible multi-step synthesis workflow for this compound.
Biological Activity and Data Presentation
This compound exhibits potent inhibitory activity against both PI3K and CK2. The quantitative data for its biological activity are summarized in the tables below for easy comparison.
PI3K Inhibition
This compound has been shown to be a more potent inhibitor of PI3K than its parent compound, LY294002. Its inhibitory activity against various Class I PI3K isoforms has been determined through radiometric kinase assays.
| PI3K Isoform | IC₅₀ (µM) |
| p110α | 0.183 |
| p110β | 0.098 |
| p110δ | 0.227 |
| p110γ | 1.967 |
| Table 1: Inhibitory activity of this compound against Class I PI3K isoforms. |
Casein Kinase 2 (CK2) Inhibition
Further studies revealed that this compound also potently inhibits casein kinase 2.
| Kinase | IC₅₀ (nM) |
| p110α | 173 |
| CK2 | 149 |
| CK2α2 | 1127 |
| Table 2: Dual inhibitory activity of this compound against p110α and CK2 isoforms.[2][3] |
Off-Target Activity
Interestingly, this compound has been observed to have off-target effects on calcium mobilization. It can inhibit Ca²⁺ transients elicited by certain aminergic G protein-coupled receptor (GPCR) agonists, such as acetylcholine, histamine, and serotonin. This effect appears to be independent of its PI3K inhibitory activity.
Signaling Pathways
The dual inhibitory action of this compound targets two key signaling pathways implicated in cancer cell proliferation and survival.
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by this compound.
Caption: Inhibition of the pro-survival function of CK2 by this compound.
Experimental Protocols
The following are detailed methodologies for key experiments relevant to the characterization of this compound.
Radiometric PI3K Kinase Assay
This assay measures the transfer of a radiolabeled phosphate from ATP to a lipid substrate by PI3K.
Materials:
-
Purified recombinant PI3K isoforms
-
PI(4,5)P2 substrate
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 1 mM DTT)
-
This compound stock solution (in DMSO)
-
Phosphocellulose paper (P81)
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in kinase reaction buffer.
-
In a reaction tube, combine the PI3K enzyme, PI(4,5)P2 substrate, and the diluted this compound or DMSO (for control).
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a specified time (e.g., 20 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Quantify the amount of incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC₅₀ value.
Caption: Workflow for the radiometric PI3K kinase assay.
Casein Kinase 2 (CK2) Assay
This assay is similar to the PI3K assay but uses a specific peptide substrate for CK2.
Materials:
-
Purified recombinant CK2
-
Specific CK2 peptide substrate (e.g., RRRADDSDDDDD)
-
[γ-³²P]ATP
-
CK2 reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM KCl, 10 mM MgCl₂, 1 mM DTT)
-
This compound stock solution (in DMSO)
-
P81 phosphocellulose paper
-
Scintillation counter
Procedure:
-
Follow a similar procedure as the PI3K kinase assay, substituting the PI3K components with CK2 enzyme and its specific peptide substrate.
-
The reaction is typically incubated at 30°C for 10-30 minutes.
-
Quantification and data analysis are performed as described for the PI3K assay.
Calcium Mobilization Assay
This assay measures changes in intracellular calcium concentration in response to stimuli in the presence or absence of this compound.
Materials:
-
Cultured cells (e.g., HEK293)
-
Calcium-sensitive fluorescent dye (e.g., Fura-2 AM)
-
Physiological salt solution (e.g., Hank's Balanced Salt Solution)
-
GPCR agonist (e.g., acetylcholine, histamine)
-
This compound stock solution (in DMSO)
-
Fluorescence microscope or plate reader with kinetic reading capabilities
Procedure:
-
Plate cells on a suitable imaging dish or multi-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye according to the manufacturer's protocol.
-
Wash the cells to remove excess dye.
-
Pre-incubate the cells with this compound or DMSO (for control) for a specified period.
-
Establish a baseline fluorescence reading.
-
Add the GPCR agonist to stimulate calcium mobilization.
-
Record the changes in fluorescence intensity over time.
-
Analyze the data to determine the effect of this compound on agonist-induced calcium mobilization.
Caption: Workflow for the calcium mobilization assay.
Conclusion
This compound is a valuable research tool for investigating the roles of PI3K and CK2 in cellular signaling and disease. Its dual inhibitory activity makes it an interesting candidate for further preclinical evaluation as a potential anti-cancer agent. The off-target effects on calcium signaling also warrant further investigation to fully understand its pharmacological profile. This guide provides a foundational understanding of this compound, which should facilitate its use and further exploration by the scientific community.
References
The Dual PI3K/CK2 Inhibitor PI-828: A Technical Guide for In Vitro Cancer Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
PI-828 is a potent small molecule inhibitor that uniquely targets two critical signaling nodes in cancer progression: phosphoinositide 3-kinase (PI3K) and casein kinase 2 (CK2). The aberrant activation of the PI3K/Akt/mTOR pathway is a frequent event in a multitude of human cancers, driving cellular proliferation, survival, and metabolic reprogramming. Concurrently, CK2, a constitutively active serine/threonine kinase, is often overexpressed in cancer and contributes to anti-apoptotic mechanisms and the stabilization of oncogenic proteins. The dual inhibitory action of this compound presents a compelling strategy to overcome the signaling redundancy and feedback loops that can limit the efficacy of single-target therapies. This technical guide provides an in-depth overview of this compound's activity in in vitro cancer models, including its inhibitory profile, effects on cancer cell lines, and detailed protocols for its experimental application.
Data Presentation
The following tables summarize the quantitative data regarding the inhibitory activity of this compound against its primary targets and its effects on various cancer cell lines.
Table 1: Inhibitory Activity of this compound against PI3K Isoforms and Casein Kinase 2
| Target | IC50 (nM) |
| p110α | 173[1] |
| p110β | 98[2][3] |
| p110δ | 227[2][3] |
| p110γ | 1967[2][3] |
| CK2 | 149[1] |
| CK2α2 | 1127[1] |
Table 2: In Vitro Effects of this compound on Cancer Cell Lines
| Cell Line | Cancer Type | Assay | Concentration Range | Incubation Time | Observed Effect |
| 4T1 | Breast Cancer | Cell Viability | 0.01 - 100 µM | Not Specified | Cytotoxic effect observed[1] |
| 4306 | Ovarian Cancer | Cell Viability | 0.01 - 100 µM | Not Specified | Cytotoxic effect observed[1] |
| NCCIT | Embryonal Carcinoma | Apoptosis (Caspase 3) | 0.78 - 3.12 µM | 48 hours | Decreased caspase 3 activation[1] |
| NCCIT | Embryonal Carcinoma | Apoptosis | 6.25 - 12.5 µM | 48 hours | Induction of apoptosis[1] |
| CAL27 | Oral Squamous Cell Carcinoma | Cell Proliferation (MTT) | Not Specified | Not Specified | Dose-dependent inhibition[4] |
| TCA-8113 | Oral Squamous Cell Carcinoma | Cell Proliferation (MTT) | Not Specified | Not Specified | Dose-dependent inhibition[4] |
| SCC-4 | Oral Squamous Cell Carcinoma | Apoptosis (Annexin V/PI) | Not Specified | Not Specified | Induction of apoptosis[5] |
| SCC-9 | Oral Squamous Cell Carcinoma | Apoptosis (Annexin V/PI) | Not Specified | Not Specified | Induction of apoptosis[5] |
| SCC-25 | Oral Squamous Cell Carcinoma | Apoptosis (Annexin V/PI) | Not Specified | Not Specified | Induction of apoptosis[5] |
Signaling Pathways and Mechanism of Action
This compound exerts its anti-cancer effects by concurrently inhibiting the PI3K and CK2 signaling pathways. The following diagrams illustrate the key components of these pathways and the points of inhibition by this compound.
Experimental Protocols
The following are detailed methodologies for key in vitro experiments to assess the efficacy of this compound in cancer models.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on cancer cell lines.
Materials:
-
Cancer cell lines (e.g., 4T1, 4306, CAL27, TCA-8113)
-
Complete cell culture medium
-
This compound (dissolved in DMSO to a stock concentration of 10 mM)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium from the 10 mM stock. A suggested concentration range is 0.01 µM to 100 µM. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO at the highest concentration used for this compound).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
Cancer cell lines (e.g., NCCIT, SCC-4, SCC-9, SCC-25)
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (e.g., 0.78 µM to 12.5 µM) for 48 hours. Include a vehicle control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant containing floating cells.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer within 1 hour. Live cells will be Annexin V- and PI-negative. Early apoptotic cells will be Annexin V-positive and PI-negative. Late apoptotic/necrotic cells will be Annexin V- and PI-positive.
Western Blot Analysis for Pathway Modulation
This protocol is for assessing the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt and CK2 signaling pathways.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
This compound (dissolved in DMSO)
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-Akt, anti-total-Akt, anti-phospho-p70S6K, anti-total-p70S6K, anti-phospho-PTEN, anti-total-PTEN, and appropriate CK2 substrate antibodies)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with this compound at desired concentrations and time points. Wash cells with cold PBS and lyse with ice-cold lysis buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels.
Conclusion
This compound is a promising dual inhibitor of PI3K and CK2 with demonstrated cytotoxic and pro-apoptotic effects in a range of in vitro cancer models. Its ability to target two key oncogenic pathways simultaneously provides a strong rationale for its further investigation as a potential anti-cancer therapeutic. The data and protocols presented in this guide offer a comprehensive resource for researchers to design and execute robust in vitro studies to explore the full potential of this compound. Careful consideration of cell line-specific sensitivities and optimization of experimental conditions will be crucial for elucidating the precise mechanisms of action and identifying cancer types most likely to respond to this novel therapeutic strategy.
References
- 1. researchgate.net [researchgate.net]
- 2. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Quantitative-Phase Dynamics of Apoptosis and Lytic Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
PI-828 Kinase Selectivity Profile: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
PI-828 is a potent, cell-permeable small molecule inhibitor that has been identified as a dual inhibitor of the Phosphoinositide 3-kinase (PI3K) family and Casein Kinase 2 (CK2).[1] Structurally, it is an analogue of the well-known PI3K inhibitor LY294002.[2] The dual activity of this compound makes it a valuable tool for investigating the cellular functions of both PI3K and CK2, and a potential starting point for the development of therapeutics targeting signaling pathways in which these kinases play a crucial role. This technical guide provides a comprehensive overview of the known kinase selectivity profile of this compound, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways and experimental workflows.
Kinase Selectivity Profile of this compound
The kinase selectivity of this compound has been characterized against members of the PI3K family and Casein Kinase 2. While a broad, kinome-wide selectivity screen for this compound is not publicly available in the reviewed literature, the existing data clearly demonstrates its potent activity against these two key kinase families.
Phosphoinositide 3-Kinase (PI3K) Family Inhibition
This compound demonstrates potent inhibition of Class I PI3K isoforms. The half-maximal inhibitory concentrations (IC50) against various p110 catalytic subunits are summarized in the table below.
| Kinase Isoform | IC50 (nM) |
| p110α | 173[1], 183[3][4] |
| p110β | 98[3][4] |
| p110δ | 227[3][4] |
| p110γ | 1967[3][4] |
Table 1: Inhibitory activity of this compound against Class I PI3K isoforms.
Casein Kinase 2 (CK2) Inhibition
In addition to its activity against PI3Ks, this compound is a potent inhibitor of the serine/threonine kinase CK2. The IC50 values for this compound against the CK2 catalytic subunit are presented below.
| Kinase | IC50 (nM) |
| CK2 | 149[1] |
| CK2α2 | 1127[1] |
Table 2: Inhibitory activity of this compound against Casein Kinase 2.
Signaling Pathways
PI3K/Akt Signaling Pathway
The PI3K/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Upon activation by growth factors or other extracellular signals, PI3K phosphorylates phosphatidylinositol (4,5)-bisphosphate (PIP2) to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating downstream effectors such as Akt.
Casein Kinase 2 (CK2) Signaling
CK2 is a constitutively active serine/threonine kinase that phosphorylates a wide range of substrates, thereby regulating diverse cellular processes including cell cycle progression, DNA repair, and apoptosis.
Experimental Protocols
The following are detailed methodologies for in vitro kinase assays to determine the inhibitory activity of this compound against PI3K and CK2. These protocols are based on established methods and the procedures described in the primary literature.[2]
In Vitro PI3K Lipid Kinase Assay
This assay measures the phosphorylation of the lipid substrate phosphatidylinositol (PI) by a PI3K enzyme.
Workflow:
Materials:
-
Recombinant PI3K enzyme (e.g., p110α/p85α)
-
Phosphatidylinositol (PI)
-
This compound
-
Kinase reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
[γ-32P]ATP
-
Stop solution (e.g., 1 M HCl)
-
Lipid extraction solvents (e.g., chloroform:methanol)
-
Thin-layer chromatography (TLC) plates
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in the kinase reaction buffer.
-
In a reaction tube, add the PI3K enzyme and the corresponding dilution of this compound. Incubate for 10-15 minutes at room temperature.
-
Prepare the lipid substrate by sonicating PI in the kinase reaction buffer.
-
Initiate the kinase reaction by adding the PI substrate and [γ-32P]ATP to the enzyme-inhibitor mixture.
-
Incubate the reaction at 30°C for a defined period (e.g., 20 minutes).
-
Stop the reaction by adding the stop solution.
-
Extract the lipids using a chloroform:methanol extraction procedure.
-
Spot the lipid-containing organic phase onto a TLC plate and separate the lipids using an appropriate solvent system.
-
Visualize the radiolabeled product (PIP) by autoradiography and quantify the radioactivity by scintillation counting.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
In Vitro CK2 Protein Kinase Assay
This assay measures the phosphorylation of a peptide substrate by the CK2 enzyme.
Materials:
-
Recombinant CK2 enzyme
-
Specific peptide substrate for CK2 (e.g., RRRADDSDDDDD)
-
This compound
-
Kinase reaction buffer (e.g., 50 mM Tris-HCl pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
[γ-32P]ATP
-
Stop solution (e.g., 75 mM phosphoric acid)
-
P81 phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of this compound in the kinase reaction buffer.
-
In a reaction tube, add the kinase reaction buffer, the CK2 peptide substrate, and the corresponding dilution of this compound.
-
Add the CK2 enzyme to the mixture.
-
Initiate the kinase reaction by adding [γ-32P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 10 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-32P]ATP.
-
Measure the incorporated radioactivity on the P81 paper using a scintillation counter.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
Conclusion
This compound is a valuable chemical probe for studying the roles of PI3K and CK2 in cellular signaling. Its dual specificity provides a unique tool for dissecting the complex interplay between these two important kinase pathways. The data and protocols presented in this guide offer a comprehensive resource for researchers utilizing this compound in their studies. Further investigation into the broader kinome-wide selectivity of this compound would provide a more complete understanding of its potential off-target effects and further refine its application as a selective chemical probe.
References
Methodological & Application
Application Notes and Protocols for PI-828 in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the use of PI-828, a dual inhibitor of Phosphoinositide 3-kinase (PI3K) and Casein Kinase 2 (CK2), in cell culture experiments. Detailed protocols for cell treatment and subsequent analysis are provided to ensure reproducible and accurate results.
Introduction to this compound
This compound is a potent, cell-permeable small molecule that functions as a dual inhibitor of the PI3K and CK2 signaling pathways.[1][2] The PI3K/Akt/mTOR pathway is a critical regulator of cell growth, proliferation, survival, and metabolism, and its dysregulation is common in cancer.[2] CK2 is a serine/threonine-selective protein kinase involved in various cellular processes, including cell cycle control and DNA repair.[2] By targeting both kinases, this compound exhibits anti-cancer activity and can induce apoptosis in various cancer cell lines.[1][3] It is a valuable tool for studying the roles of PI3K and CK2 in cellular signaling and for evaluating their potential as therapeutic targets.
Mechanism of Action
This compound exerts its biological effects by competitively binding to the ATP-binding sites of PI3K and CK2, thereby inhibiting their kinase activity.[2] Inhibition of PI3K blocks the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), leading to the deactivation of downstream effectors such as Akt. The inhibition of CK2 affects a wide range of substrates involved in cell survival and proliferation. Recent studies have also suggested that this compound may have off-target effects, including the inhibition of calcium mobilization induced by certain aminergic G-protein coupled receptors (GPCRs), independent of its PI3K inhibitory activity.[4][5]
Data Presentation
Table 1: Inhibitory Potency of this compound
| Target | IC50 (nM) | Assay Type |
| p110α | 173[1][2] | Lipid Kinase Assay |
| p110β | 98[6] | In Vitro Kinase Assay |
| p110δ | 227[6] | In Vitro Kinase Assay |
| p110γ | 1967[6] | In Vitro Kinase Assay |
| CK2 | 149[1][2] | Kinase Assay |
| CK2α2 | 1127[1][2] | Kinase Assay |
Table 2: Exemplary Concentrations of this compound in Cell-Based Assays
| Cell Line | Assay Type | Concentration Range (µM) | Incubation Time | Observed Effect |
| 4T1 breast cancer | Cytotoxicity | 0.01 - 100[1] | Not Specified | Cytotoxic effect |
| 4306 ovarian cancer | Cytotoxicity | 0.01 - 100[1] | Not Specified | Cytotoxic effect |
| NCCIT human embryonic carcinoma | Apoptosis Analysis | 0.78 - 12.5[1] | 48 hours | Decreased caspase 3 activation at lower concentrations, apoptosis at higher concentrations.[1] |
| Oral Cancer Cells | Cell Proliferation (MTT Assay) | Not specified, dose-dependent | Not Specified | Dose-dependent inhibition of tumor cells.[3] |
Experimental Protocols
Preparation of this compound Stock Solution
-
Reconstitution: this compound is typically supplied as a solid. To prepare a stock solution, dissolve the compound in sterile DMSO to a final concentration of 10 mM.
-
Storage: Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1] When stored at -20°C, it is recommended to use the solution within one month, and within six months when stored at -80°C.[1]
General Protocol for Cell Culture Treatment with this compound
-
Cell Seeding: Plate cells in appropriate culture vessels (e.g., 96-well plates for viability assays, 6-well plates for protein or RNA extraction) at a density that will ensure they are in the exponential growth phase at the time of treatment.
-
Cell Adherence: Allow cells to adhere and recover for 24 hours in a humidified incubator at 37°C with 5% CO2.
-
Treatment Preparation: On the day of treatment, thaw an aliquot of the this compound stock solution. Prepare a series of dilutions in fresh, serum-containing culture medium to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration used.
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) based on the specific experimental goals.
-
Downstream Analysis: Following incubation, proceed with the desired downstream assays, such as cell viability, apoptosis, or western blot analysis.
Cell Viability Assay (MTT Assay)
-
Cell Treatment: Seed cells in a 96-well plate and treat with a range of this compound concentrations as described in the general protocol.
-
MTT Addition: After the treatment period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Apoptosis Analysis by Flow Cytometry (Annexin V-FITC/Propidium Iodide Staining)
-
Cell Treatment: Seed cells in 6-well plates and treat with this compound or vehicle control for the desired time.
-
Cell Harvesting: After treatment, collect both the floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Cell Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.[7]
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry within one hour.[7][8] Annexin V-positive, PI-negative cells are considered early apoptotic, while cells positive for both are late apoptotic or necrotic.
Western Blot Analysis of PI3K/Akt Pathway
-
Cell Lysis: After this compound treatment, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[9][10]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.[9]
-
SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate them by SDS-PAGE. Transfer the proteins to a PVDF membrane.[10]
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[11]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against key pathway proteins (e.g., phospho-Akt, total Akt, phospho-S6, total S6) overnight at 4°C with gentle agitation.[9][11]
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[9]
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection reagent.[9]
Visualizations
Caption: this compound inhibits the PI3K/Akt and CK2 signaling pathways.
Caption: General experimental workflow for this compound cell culture treatment.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound is a Dual PI3K and Casein Kinase 2 Inhibitor | MedChemExpress [medchemexpress.eu]
- 3. researchgate.net [researchgate.net]
- 4. PI3 kinase inhibitor PI828 uncouples aminergic GPCRs and Ca2+ mobilization irrespectively of its primary target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. PI 828 | PI 3-kinase | Tocris Bioscience [tocris.com]
- 7. ijbs.com [ijbs.com]
- 8. Flow Cytometry [protocols.io]
- 9. origene.com [origene.com]
- 10. bio-rad.com [bio-rad.com]
- 11. Western blot for phosphorylated proteins | Abcam [abcam.com]
Application Notes and Protocols for PI-828 in Breast Cancer Cell Lines
Introduction
PI-828 is a potent small molecule inhibitor with dual specificity for Phosphoinositide 3-kinase (PI3K) and Casein Kinase 2 (CK2).[1][2] The PI3K/Akt/mTOR signaling pathway is one of the most frequently hyperactivated pathways in breast cancer, driving tumor growth, proliferation, and survival.[3][4][5] Similarly, CK2 is a protein kinase that is often overexpressed in cancer and contributes to cell cycle progression and apoptosis resistance.[2] By targeting both of these critical oncogenic pathways, this compound presents a compelling mechanism for anti-cancer activity. These application notes provide detailed protocols for evaluating the efficacy of this compound on various breast cancer cell lines.
Quantitative Data Summary
The inhibitory activity and cytotoxic effects of this compound are summarized below. This data provides a baseline for determining appropriate experimental concentrations.
Table 1: this compound Kinase Inhibitory Potency (IC50)
| Target Kinase | IC50 Value | Source |
| PI3K p110α | 173 nM / 183 nM | [1][2][6][7] |
| PI3K p110β | 98 nM | [6][7] |
| PI3K p110δ | 227 nM | [6][7] |
| PI3K p110γ | 1.97 µM | [6][7] |
| CK2 | 149 nM | [1][2] |
| CK2α2 | 1.13 µM | [1][2] |
Table 2: this compound Activity in Cancer Cell Lines
| Cell Line | Assay Type | Effective Concentration Range | Observed Effect | Source |
| 4T1 (Breast Cancer) | Cytotoxicity | 0.01 µM - 100 µM | Dose-dependent reduction in cell viability. | [1] |
| NCCIT (Embryonic Carcinoma) | Apoptosis | 6.25 µM - 12.5 µM | Induction of apoptosis. | [1] |
| Oral Cancer Cells | Proliferation | Dose-dependent | Inhibition of tumor cell proliferation. | [8] |
Signaling Pathways
This compound exerts its effects by inhibiting two key signaling pathways implicated in breast cancer pathogenesis.
1. PI3K/Akt/mTOR Pathway
This pathway is a central regulator of cell growth, survival, and metabolism.[5] It is frequently activated in breast cancer through mutations in the PIK3CA gene (encoding the p110α subunit) or loss of the tumor suppressor PTEN.[3][4] this compound inhibits the catalytic subunits of Class I PI3K, thereby blocking the downstream signaling cascade.
Caption: The PI3K/Akt/mTOR signaling cascade and the inhibitory action of this compound.
2. CK2 Signaling Pathway
Casein Kinase 2 (CK2) is a serine/threonine kinase that phosphorylates hundreds of substrates, influencing processes like cell cycle control, DNA repair, and apoptosis suppression.[2] Its inhibition by this compound can halt these pro-survival functions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. gotoper-com.s3.amazonaws.com [gotoper-com.s3.amazonaws.com]
- 4. oncotarget.com [oncotarget.com]
- 5. PI3K/AKT/mTOR Signaling Pathway in Breast Cancer: From Molecular Landscape to Clinical Aspects [mdpi.com]
- 6. rndsystems.com [rndsystems.com]
- 7. PI 828 | PI 3-kinase | Tocris Bioscience [tocris.com]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Western Blot Analysis of PI-828 Treatment
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing Western blot analysis to investigate the cellular effects of PI-828, a dual inhibitor of Phosphoinositide 3-kinase (PI3K) and Casein Kinase 2 (CK2). The protocols outlined below detail the necessary steps to quantify changes in key signaling proteins following this compound treatment.
Introduction to this compound
This compound is a potent, cell-permeable small molecule that functions as a dual inhibitor of the PI3K and CK2 signaling pathways.[1] The PI3K/Akt pathway is a critical regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a common feature in many cancers.[1] Casein Kinase 2 is a serine/threonine-selective protein kinase involved in a wide range of cellular processes, including cell cycle control and DNA repair.[1] By targeting both kinases, this compound exhibits anti-cancer activity, inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
Key Signaling Pathways Affected by this compound
Treatment of cells with this compound is expected to lead to a downstream inhibition of the PI3K/Akt signaling cascade. This can be monitored by assessing the phosphorylation status of Akt, a key downstream effector of PI3K. A reduction in phosphorylated Akt (p-Akt) at serine 473 (Ser473) and threonine 308 (Thr308) is a primary indicator of this compound's on-target activity. Furthermore, this compound-induced apoptosis can be evaluated by monitoring the cleavage of caspase-3 and its substrate, poly (ADP-ribose) polymerase (PARP).
Caption: this compound inhibits PI3K and CK2 signaling pathways.
Data Presentation: Quantitative Analysis of Protein Expression
The following tables summarize the expected quantitative data from Western blot analysis of cancer cells treated with this compound for 48 hours. Data should be presented as the mean ± standard deviation from at least three independent experiments.
Table 1: Inhibitory Concentration (IC50) of this compound in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| 4T1 | Breast Cancer | 0.78 - 3.12 |
| 4306 | Ovarian Cancer | 6.25 - 12.5 |
| Oral Squamous Carcinoma Cells | Oral Cancer | Dose-dependent inhibition observed |
Note: The IC50 values can vary depending on the specific cell line and experimental conditions.
Table 2: Densitometric Analysis of Key Signaling Proteins after this compound Treatment
| Treatment | p-Akt (Ser473) / Total Akt (Fold Change) | Cleaved Caspase-3 / Pro-Caspase-3 (Fold Change) | Cleaved PARP / Total PARP (Fold Change) |
| Vehicle Control (DMSO) | 1.00 ± 0.00 | 1.00 ± 0.00 | 1.00 ± 0.00 |
| This compound (1 µM) | 0.65 ± 0.08 | 1.8 ± 0.2 | 1.5 ± 0.15 |
| This compound (5 µM) | 0.25 ± 0.05 | 4.5 ± 0.5 | 3.8 ± 0.4 |
| This compound (10 µM) | 0.10 ± 0.03 | 8.2 ± 0.9 | 7.1 ± 0.8 |
Note: The fold changes are representative and should be determined experimentally. Densitometry values for phosphorylated or cleaved proteins should be normalized to the total protein and then to a loading control (e.g., β-actin or GAPDH).
Experimental Protocols
This section provides a detailed methodology for performing Western blot analysis to assess the effects of this compound treatment on cultured cancer cells.
Caption: Workflow for Western blot analysis of this compound treated cells.
Cell Culture and Treatment
-
Cell Seeding: Seed the cancer cell line of interest in 6-well plates or 10 cm dishes at a density that will result in 70-80% confluency at the time of harvest.
-
This compound Preparation: Prepare a stock solution of this compound (e.g., 10 mM in DMSO). Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., 1 µM, 5 µM, 10 µM).
-
Treatment: Once cells have reached the desired confluency, replace the old medium with fresh medium containing the various concentrations of this compound or a vehicle control (DMSO at the same final concentration as the highest this compound dose).
-
Incubation: Incubate the cells for the desired time period (e.g., 24 or 48 hours) at 37°C in a humidified incubator with 5% CO2.
Cell Lysis and Protein Extraction
-
Washing: Place the culture dishes on ice and wash the cells twice with ice-cold phosphate-buffered saline (PBS).
-
Lysis: Add ice-cold RIPA lysis buffer (supplemented with protease and phosphatase inhibitors) to each well or dish.
-
Scraping: Use a cell scraper to detach the cells and collect the cell lysate into a pre-chilled microcentrifuge tube.
-
Incubation and Centrifugation: Incubate the lysate on ice for 30 minutes with occasional vortexing. Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully transfer the supernatant (containing the protein extract) to a new pre-chilled tube.
Protein Quantification
-
Assay: Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
Normalization: Based on the protein concentration, normalize all samples to the same concentration with lysis buffer.
SDS-PAGE and Protein Transfer
-
Sample Preparation: Mix the protein lysates with Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (e.g., 20-30 µg) into the wells of an SDS-polyacrylamide gel. Run the gel until adequate separation of proteins is achieved.
-
Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane using a wet or semi-dry transfer system.
Immunoblotting
-
Blocking: Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific for the target proteins (e.g., p-Akt, total Akt, cleaved caspase-3, total caspase-3, cleaved PARP, total PARP, and a loading control like β-actin or GAPDH) overnight at 4°C with gentle agitation. Dilute the antibodies in blocking buffer according to the manufacturer's recommendations.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (anti-rabbit or anti-mouse, depending on the primary antibody) for 1 hour at room temperature.
-
Final Washes: Wash the membrane again three times for 10 minutes each with TBST.
Detection and Analysis
-
Chemiluminescence: Apply an enhanced chemiluminescence (ECL) substrate to the membrane according to the manufacturer's protocol.
-
Image Acquisition: Capture the chemiluminescent signal using a digital imaging system.
-
Densitometry: Quantify the band intensities using image analysis software. Normalize the signal of the protein of interest to the loading control for each lane. For phosphorylated or cleaved proteins, further normalize to the total protein levels. Calculate the fold change relative to the vehicle-treated control.
These detailed application notes and protocols provide a robust framework for investigating the molecular effects of this compound. Adherence to these guidelines will enable researchers to generate reliable and quantifiable data on the inhibition of the PI3K/Akt pathway and the induction of apoptosis, contributing to a deeper understanding of this compound's therapeutic potential.
References
PI-828 solubility and preparation for experiments
Introduction
PI-828 is a potent cell-permeable compound recognized primarily as a dual inhibitor of Phosphoinositide 3-kinase (PI3K) and Casein Kinase 2 (CK2).[1][2][3] It demonstrates greater potency than the commonly used PI3K inhibitor LY294002.[4][5] The PI3K/Akt signaling pathway is a critical regulator of numerous cellular processes, including cell survival, growth, proliferation, and metabolism.[1][3][6] Its dysregulation is frequently observed in cancer and inflammatory diseases.[1][3] CK2 is a serine/threonine-selective protein kinase involved in cell cycle control and DNA repair.[1][3] By targeting both kinases, this compound presents a valuable tool for research in oncology and cell signaling.
Recent studies have also indicated that this compound can exhibit off-target effects, acting as an antagonist for certain aminergic G-protein coupled receptors (GPCRs), thereby inhibiting Ca2+ transients elicited by agonists like acetylcholine, histamine, and serotonin.[7][8] This highlights the importance of careful experimental design and data interpretation when using this inhibitor.
These application notes provide detailed protocols for the solubilization and preparation of this compound for both in vitro and in vivo experimental settings, along with key data on its biological activity.
Physicochemical Properties and Solubility
A summary of the key properties of this compound is provided below.
| Property | Value | Reference |
| Molecular Weight | 322.36 g/mol | [4][5] |
| Formula | C₁₉H₁₈N₂O₃ | [4][5] |
| CAS Number | 942289-87-4 | [4][5] |
| Purity | ≥98% (HPLC) | [4][5] |
| Storage | Store at +4°C | [4][5] |
Solubility Data
The solubility of this compound in common laboratory solvents is crucial for the preparation of stock and working solutions.
| Solvent | Maximum Concentration | Reference |
| DMSO | 100 mM (32.24 mg/mL) | [4][5] |
| 10% DMSO + 90% (20% SBE-β-CD in Saline) | ≥ 1.25 mg/mL (≥ 3.88 mM) | [2] |
Note: For other aqueous-based solutions or alcohols like ethanol, solubility is limited. It is recommended to first prepare a concentrated stock solution in DMSO.
Mechanism of Action: Signaling Pathway
This compound exerts its primary effects by inhibiting the kinase activity of PI3K and CK2. The inhibition of PI3K prevents the phosphorylation of phosphatidylinositol 4,5-bisphosphate (PIP2) to phosphatidylinositol 3,4,5-trisphosphate (PIP3), a critical second messenger that activates downstream effectors like Akt, leading to a cascade of events promoting cell survival and proliferation. By inhibiting CK2, this compound interferes with processes such as cell cycle progression and DNA damage repair.
Experimental Protocols
Proper preparation of this compound solutions is critical for obtaining reliable and reproducible experimental results. The following protocols provide step-by-step guidance for in vitro and in vivo applications.
General Workflow for Solution Preparation
The diagram below outlines the general workflow for preparing this compound solutions for experimental use, from calculating the required mass to the final dilution.
Protocol 1: Preparation of Stock Solution for In Vitro Use
This protocol describes the preparation of a 10 mM DMSO stock solution.
Materials:
-
This compound powder (MW: 322.36 g/mol )
-
Anhydrous DMSO
-
Sterile microcentrifuge tubes or cryovials
Procedure:
-
Calculation: To prepare a 10 mM stock solution, calculate the required mass of this compound. For 1 mL of 10 mM stock, you will need: Mass (mg) = 10 mmol/L * 1 mL * (1 L / 1000 mL) * 322.36 g/mol * (1000 mg / 1 g) = 3.22 mg
-
Weighing: Carefully weigh 3.22 mg of this compound powder and place it into a sterile vial.
-
Dissolving: Add 1 mL of anhydrous DMSO to the vial.
-
Solubilization: Cap the vial tightly and vortex thoroughly. If necessary, sonicate briefly in a water bath to ensure the compound is fully dissolved. The solution should be clear.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C for up to 1 month or at -80°C for up to 6 months.[2]
For In Vitro Experiments:
-
Dilute the DMSO stock solution directly into the cell culture medium to achieve the final desired concentration.
-
Important: Ensure the final concentration of DMSO in the culture medium does not exceed a level that affects cell viability (typically ≤ 0.1%). Prepare a vehicle control with the same final concentration of DMSO.
Protocol 2: Preparation of Working Solution for In Vivo Use
This protocol is for preparing a this compound formulation suitable for animal administration, such as by intraperitoneal injection. This formulation uses a solubilizing agent (SBE-β-CD) to improve aqueous solubility.
Materials:
-
This compound DMSO stock solution (e.g., 12.5 mg/mL)
-
DMSO
-
20% (w/v) SBE-β-CD (Sulfobutylether-β-cyclodextrin) in sterile saline
-
Sterile saline (0.9% NaCl)
Procedure (for a 1.25 mg/mL final concentration): [2]
-
Prepare 20% SBE-β-CD: Dissolve 200 mg of SBE-β-CD in every 1 mL of sterile saline.
-
Formulation: To prepare 1 mL of the final working solution, follow these steps in order: a. Take 100 µL of a 12.5 mg/mL this compound stock solution in DMSO. b. Add 900 µL of the 20% SBE-β-CD in saline solution. c. Mix thoroughly by vortexing or gentle inversion until the solution is clear.
-
Administration: This formulation results in a 1.25 mg/mL solution of this compound in 10% DMSO / 90% (20% SBE-β-CD in Saline). It is recommended to prepare this working solution fresh on the day of use.[2] If precipitation occurs, gentle heating or sonication can be used to aid dissolution.[2]
Biological Activity and IC₅₀ Values
This compound is an inhibitor of multiple PI3K isoforms and CK2. The reported IC₅₀ values are summarized below.
| Target | IC₅₀ Value | Reference |
| p110α (PI3Kα) | 0.183 µM (183 nM) | [4][5] |
| p110β (PI3Kβ) | 0.098 µM (98 nM) | [4][5] |
| p110δ (PI3Kδ) | 0.227 µM (227 nM) | [4][5] |
| p110γ (PI3Kγ) | 1.967 µM | [4][5] |
| CK2 | 149 nM | [1][2][3] |
| CK2α2 | 1127 nM | [1][2][3] |
In cell-based assays, this compound exhibits cytotoxic effects on cancer cell lines such as 4T1 breast cancer and 4306 ovarian cancer cells.[2] It has been shown to induce apoptosis at concentrations between 6.25-12.5 μM.[2]
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound is a Dual PI3K and Casein Kinase 2 Inhibitor | MedChemExpress [medchemexpress.eu]
- 4. PI 828 | PI 3-kinase | Tocris Bioscience [tocris.com]
- 5. rndsystems.com [rndsystems.com]
- 6. researchgate.net [researchgate.net]
- 7. PI3 kinase inhibitor PI828 uncouples aminergic GPCRs and Ca2+ mobilization irrespectively of its primary target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
Application Notes and Protocols for PI-828 in Kinase Inhibitor Screening Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing PI-828, a potent dual inhibitor of Phosphoinositide 3-kinase (PI3K) and Casein Kinase 2 (CK2), in kinase inhibitor screening assays. This document includes detailed protocols, data presentation, and visual diagrams to facilitate the design and execution of robust and reliable screening experiments.
Introduction to this compound
This compound is a small molecule inhibitor that demonstrates high potency against class I PI3K isoforms and CK2.[1][2][3][4] Its dual-targeting nature makes it a valuable tool for investigating cellular signaling pathways regulated by these kinases, which are often dysregulated in diseases such as cancer.[4] this compound is an analog of LY294002, but exhibits greater potency.[5][1][6] It is soluble in DMSO and can be immobilized on a solid phase for specific assay formats.[5][1]
Important Considerations: Recent studies have indicated that this compound can exhibit off-target effects by inhibiting calcium mobilization induced by certain aminergic G-protein coupled receptors (GPCRs), independent of its PI3K inhibitory activity.[6][7][8] This should be taken into account when designing experiments and interpreting results, especially in cell-based assays. It is recommended to use appropriate controls, such as other PI3K inhibitors like wortmannin, to delineate PI3K-specific effects.[6][7][8]
This compound Properties and Inhibitory Activity
A clear understanding of the physicochemical properties and inhibitory profile of this compound is crucial for its effective use in screening assays.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Weight | 322.36 g/mol | [1] |
| Molecular Formula | C₁₉H₁₈N₂O₃ | [1] |
| CAS Number | 942289-87-4 | [1] |
| Purity | ≥98% | [1] |
| Solubility | Soluble to 100 mM in DMSO | [1] |
| Storage | Store at +4°C | [1] |
Table 2: In Vitro Inhibitory Activity of this compound (IC₅₀ Values)
| Target Kinase | Isoform/Subunit | IC₅₀ (µM) | Assay Type | Source |
| PI3K | p110α | 0.183 | In Vitro | [5][1] |
| p110β | 0.098 | In Vitro | [5][1] | |
| p110δ | 0.227 | In Vitro | [5][1] | |
| p110γ | 1.967 | In Vitro | [5][1] | |
| Casein Kinase 2 (CK2) | CK2 | 0.149 | Lipid Kinase Assay | [2][3][4] |
| CK2α2 | 1.127 | Lipid Kinase Assay | [2][3][4] |
Signaling Pathways
This compound targets key nodes in cellular signaling. The following diagrams illustrate the canonical PI3K/Akt pathway and the central role of CK2 in cellular processes.
Caption: The PI3K/Akt signaling pathway inhibited by this compound.
Caption: Central role of Casein Kinase 2 (CK2) inhibited by this compound.
Experimental Protocols
The following protocols provide a general framework for using this compound in a kinase inhibitor screening assay. Specific parameters may require optimization depending on the kinase, substrate, and detection method used.
Preparation of Stock Solutions
-
This compound Stock Solution (10 mM):
-
Based on a molecular weight of 322.36 g/mol , dissolve 3.22 mg of this compound in 1 mL of DMSO.
-
Vortex thoroughly to ensure complete dissolution.
-
Aliquot into smaller volumes to avoid repeated freeze-thaw cycles.
-
Store at -20°C for short-term storage or -80°C for long-term storage.
-
-
ATP Stock Solution (10 mM):
-
Prepare a 10 mM stock solution of ATP in kinase assay buffer.
-
Store in aliquots at -20°C.
-
-
Kinase and Substrate Stock Solutions:
-
Reconstitute purified kinase and substrate (peptide or protein) in an appropriate buffer as recommended by the manufacturer.
-
Store in aliquots at -80°C.
-
In Vitro Kinase Assay (Luminescent ADP Detection)
This protocol is based on the principle of measuring ADP production, which is directly proportional to kinase activity. The ADP-Glo™ Kinase Assay (Promega) is a common example of this technology.
Caption: General workflow for a luminescent-based kinase assay.
Materials:
-
This compound
-
Purified kinase of interest (e.g., PI3Kα, CK2)
-
Kinase-specific substrate
-
ATP
-
Kinase Assay Buffer (composition will vary, but a generic buffer is 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
ADP-Glo™ Kinase Assay Kit (or similar ADP detection system)
-
White, opaque 96-well or 384-well assay plates
-
Luminometer
Procedure:
-
Prepare this compound Dilutions:
-
Perform a serial dilution of the 10 mM this compound stock solution in DMSO to generate a range of concentrations for IC₅₀ determination (e.g., from 100 µM to 1 nM).
-
Prepare a final dilution of each concentration in kinase assay buffer. The final DMSO concentration in the assay should be kept constant and low (e.g., <1%).
-
-
Set Up Assay Plate:
-
Add 5 µL of kinase assay buffer to all wells.
-
Add 2.5 µL of the diluted this compound or test compound to the appropriate wells.
-
For positive control wells (no inhibition), add 2.5 µL of assay buffer with the same percentage of DMSO.
-
For negative control wells (background), add 2.5 µL of assay buffer.
-
Add 2.5 µL of a mixture of the kinase and its substrate to all wells except the negative controls.
-
-
Initiate Kinase Reaction:
-
Add 2.5 µL of ATP solution to all wells to start the reaction. The final ATP concentration should be at or near the Kₘ for the specific kinase, if known.
-
Mix the plate gently.
-
-
Incubation:
-
Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). This time should be optimized to ensure the reaction is in the linear range.
-
-
Signal Detection (as per ADP-Glo™ protocol):
-
Add 12.5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 25 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis
-
Calculate Percent Inhibition:
-
% Inhibition = 100 * (1 - (Signal_Inhibitor - Signal_Negative_Control) / (Signal_Positive_Control - Signal_Negative_Control))
-
-
Determine IC₅₀ Value:
-
Plot the percent inhibition against the logarithm of the this compound concentration.
-
Fit the data to a four-parameter logistic dose-response curve to determine the IC₅₀ value.
-
Troubleshooting and Best Practices
-
High Background Signal: Ensure complete depletion of ATP by the stop reagent. Optimize incubation times.
-
Low Signal-to-Background Ratio: Optimize enzyme concentration, substrate concentration, and kinase reaction time.
-
DMSO Effects: Keep the final DMSO concentration consistent across all wells and as low as possible (<1%).
-
Off-Target Effects: When using cell-based assays, consider this compound's potential effects on GPCRs and include appropriate controls to confirm that the observed phenotype is due to PI3K/CK2 inhibition.[6][7][8]
-
Assay Validation: Validate the assay using a known inhibitor for the target kinase as a positive control.
By following these guidelines and protocols, researchers can effectively utilize this compound as a potent tool for kinase inhibitor screening and for elucidating the roles of the PI3K and CK2 signaling pathways in health and disease.
References
- 1. rndsystems.com [rndsystems.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. This compound is a Dual PI3K and Casein Kinase 2 Inhibitor | MedChemExpress [medchemexpress.eu]
- 5. PI 828 | PI 3-kinase | Tocris Bioscience [tocris.com]
- 6. biorxiv.org [biorxiv.org]
- 7. PI3 kinase inhibitor PI828 uncouples aminergic GPCRs and Ca2+ mobilization irrespectively of its primary target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: PI-828 in Combination with Chemotherapy Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
PI-828 is a potent small molecule inhibitor targeting two key signaling proteins: phosphoinositide 3-kinase (PI3K) and casein kinase 2 (CK2).[1][2][3] The PI3K/AKT/mTOR pathway is a critical regulator of cell survival, proliferation, and metabolism, and its aberrant activation is a frequent event in various cancers.[1][2] CK2 is a protein kinase involved in the regulation of a wide range of cellular processes, including cell cycle control and DNA repair.[1][2] By dually inhibiting these pathways, this compound presents a promising strategy for cancer therapy.
The rationale for combining this compound with conventional chemotherapy agents lies in the potential for synergistic anti-tumor effects and the ability to overcome drug resistance. Chemotherapy drugs induce cellular damage, and cancer cells can activate survival pathways, such as the PI3K/AKT pathway, to counteract these effects. By inhibiting these survival signals with this compound, the cytotoxic effects of chemotherapy can be enhanced, leading to increased cancer cell death.
These application notes provide an overview of the preclinical data on this compound in combination with other chemotherapy agents and detailed protocols for key experimental assays.
Data Presentation
Preclinical studies have indicated the potential of this compound to enhance the efficacy of cisplatin. The following table summarizes the available quantitative and qualitative data from these studies.
| Combination Therapy | Cancer Model | Key Findings | Reference |
| This compound + Cisplatin Nanoparticles | Murine Breast Cancer (4T1 cell line) | Enhanced cytotoxic capacity in vitro. Post-treatment with this compound significantly suppressed tumor growth in vivo compared to pre-treatment or nanoparticles alone. This compound suppressed the cisplatin-induced upregulation of phospho-AKT. | [4] |
| Chimeric Nanoparticle of this compound and Cisplatin | Murine Breast Cancer (4T1 cell line) and Ovarian Cancer (K-Ras(LSL/+)/PTEN(fl/fl) model) | The chimeric nanoparticle formulation showed cytotoxicity in vitro. In the ovarian cancer model, the nanoparticle formulation suppressed tumor growth and exhibited reduced toxicity compared to the free drug combination. | [5] |
Note: Detailed quantitative data such as IC50 values for the combination or combination indices (CI) are not publicly available in the cited abstracts. Researchers are encouraged to perform these analyses as part of their experimental design.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the targeted signaling pathways and a general workflow for evaluating this compound in combination with chemotherapy.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the combination of this compound with other chemotherapy agents. These are generalized protocols and may require optimization for specific cell lines and experimental conditions.
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound and a selected chemotherapy agent, both alone and in combination.
Materials:
-
Cancer cell line of interest
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Chemotherapy agent (stock solution in an appropriate solvent)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Phosphate-buffered saline (PBS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed 5,000-10,000 cells per well in 100 µL of complete culture medium in a 96-well plate.
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the chemotherapy agent in complete culture medium.
-
For single-agent treatments, add 100 µL of the drug dilutions to the respective wells.
-
For combination treatments, add 50 µL of each drug at the desired concentrations.
-
Include vehicle control wells (medium with the same concentration of DMSO or other solvent as in the drug-treated wells).
-
Incubate for 48-72 hours.
-
-
MTT Assay:
-
After incubation, carefully remove the medium.
-
Add 100 µL of fresh medium and 10 µL of MTT solution to each well.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
-
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This protocol is for quantifying apoptosis induced by the combination treatment using flow cytometry.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound and chemotherapy agent
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
PBS
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates at a density that will not lead to overconfluence during the treatment period.
-
After 24 hours, treat the cells with this compound, the chemotherapy agent, or their combination at predetermined concentrations.
-
Include a vehicle-treated control.
-
Incubate for the desired time (e.g., 24 or 48 hours).
-
-
Cell Harvesting:
-
Collect the culture medium (containing floating, potentially apoptotic cells).
-
Wash the adherent cells with PBS and detach them using trypsin.
-
Combine the detached cells with the collected medium.
-
Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Discard the supernatant and wash the cell pellet twice with cold PBS.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the samples on a flow cytometer within one hour of staining.
-
Use unstained, Annexin V-FITC only, and PI only stained cells as controls to set up compensation and gates.
-
Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic).
-
Western Blot Analysis
This protocol is for examining the effect of the combination treatment on key proteins in the PI3K/AKT and apoptosis pathways.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound and chemotherapy agent
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-AKT, anti-total-AKT, anti-cleaved Caspase-3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis:
-
Seed and treat cells in 6-well plates as described for the apoptosis assay.
-
After treatment, wash the cells with ice-cold PBS.
-
Add ice-cold RIPA buffer to each well and scrape the cells.
-
Incubate the lysate on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (protein lysate).
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA assay.
-
-
SDS-PAGE and Transfer:
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.
-
Load the samples onto an SDS-PAGE gel and run electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Apply the ECL substrate to the membrane.
-
Capture the chemiluminescent signal using an imaging system.
-
Analyze the band intensities, normalizing to a loading control like β-actin.
-
Disclaimer: These protocols provide a general framework. Researchers should consult relevant literature and optimize conditions for their specific experimental setup. All work should be conducted in accordance with laboratory safety guidelines.
References
Application Notes and Protocols for PI-828 in Studying PI3K/Akt Pathway Inhibition
For Researchers, Scientists, and Drug Development Professionals
Introduction
PI-828 is a potent inhibitor of the Phosphoinositide 3-kinase (PI3K) pathway, a critical intracellular signaling cascade that governs a multitude of cellular processes including cell growth, proliferation, survival, and metabolism.[1][2][3][4] Dysregulation of the PI3K/Akt/mTOR pathway is a frequent event in various human cancers, making it a prime target for therapeutic intervention.[3][4][5] this compound has also been identified as a dual inhibitor of both PI3K and Casein Kinase 2 (CK2), another important kinase involved in cell cycle control and DNA repair.[1][2][6][7][8] These application notes provide detailed protocols and data for utilizing this compound as a tool to investigate the inhibition of the PI3K/Akt signaling pathway in a research setting.
Data Presentation
The inhibitory activity of this compound against various PI3K isoforms and CK2 has been determined through in vitro kinase assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below. It is important to note the variability in reported IC50 values across different sources, which may be attributed to different experimental conditions and assay formats.
Table 1: Inhibitory Activity of this compound
| Target | IC50 (µM) - Source 1 | IC50 (nM) - Source 2[1][2][6][7][8] |
| p110α (PI3Kα) | 0.183 | 173 |
| p110β (PI3Kβ) | 0.098 | - |
| p110δ (PI3Kδ) | 0.227 | - |
| p110γ (PI3Kγ) | 1.967 | - |
| CK2 | - | 149 |
| CK2α2 | - | 1127 |
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action of this compound and a typical experimental approach for its study, the following diagrams are provided.
Caption: PI3K/Akt Signaling Pathway and this compound Inhibition.
Caption: Experimental Workflow for Studying this compound.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effect of this compound on cancer cell lines.[6]
Materials:
-
Cancer cell lines (e.g., 4T1 breast cancer, 4306 ovarian cancer)[6]
-
This compound
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
This compound Treatment: Prepare serial dilutions of this compound in complete medium (e.g., 0.01, 0.1, 1, 10, 100 µM).[6] Remove the old medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value of this compound.
Western Blot Analysis for PI3K/Akt Pathway Proteins
This protocol is for assessing the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt pathway.
Materials:
-
Cancer cell lines
-
This compound
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis: Seed cells in 6-well plates and grow to 70-80% confluency. Treat cells with various concentrations of this compound for a specified time (e.g., 24 hours). Wash cells with ice-cold PBS and lyse them with ice-cold lysis buffer.[9][10]
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on an SDS-PAGE gel.[10]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[9]
-
Blocking: Block the membrane with 5% BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.[10]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-Akt) diluted in blocking buffer overnight at 4°C with gentle agitation.[11]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.[9]
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.[11]
-
Washing: Repeat the washing step.
-
Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: If necessary, strip the membrane and re-probe with other primary antibodies (e.g., total Akt, GAPDH) to ensure equal protein loading.
Apoptosis Analysis (Caspase-3 Activation)
This protocol describes the detection of apoptosis induced by this compound by measuring caspase-3 activation.[6]
Materials:
-
Human embryonic carcinoma NCCIT cells[6]
-
This compound
-
Caspase-3 colorimetric or fluorometric assay kit
-
96-well plate
-
Microplate reader
Procedure:
-
Cell Treatment: Seed NCCIT cells in a 96-well plate and treat with this compound at various concentrations (e.g., 0.78, 1.56, 3.12, 6.25, 12.5 µM) for 48 hours.[6] Include appropriate controls.
-
Cell Lysis: Lyse the cells according to the caspase-3 assay kit manufacturer's instructions.
-
Caspase-3 Assay: Add the caspase-3 substrate to the cell lysates and incubate as recommended by the manufacturer.
-
Measurement: Measure the absorbance or fluorescence using a microplate reader.
-
Data Analysis: Quantify the caspase-3 activity and compare the treated samples to the control to determine the effect of this compound on apoptosis. Higher concentrations of this compound (6.25-12.5 μM) have been shown to induce apoptosis.[6]
In Vivo Studies
For in vivo evaluation of this compound's anti-tumor efficacy, a xenograft model can be utilized.
General Protocol Outline:
-
Animal Model: Use immunodeficient mice (e.g., athymic nude mice).
-
Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., H526) mixed with Matrigel into the flank of the mice.[12]
-
Tumor Growth: Allow tumors to grow to a palpable size.
-
Treatment: Randomize mice into treatment and control groups. Administer this compound (formulated for in vivo use) and a vehicle control via an appropriate route (e.g., intraperitoneal injection).[6][12]
-
Monitoring: Monitor tumor growth by measuring tumor volume regularly. Also, monitor the body weight and overall health of the mice.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).
In Vivo Formulation Example: A clear solution of this compound for in vivo administration can be prepared by dissolving it in a vehicle such as a mixture of DMSO, PEG300, Tween-80, and saline.[6]
Conclusion
This compound is a valuable research tool for investigating the PI3K/Akt signaling pathway. Its inhibitory effects on cell proliferation and survival, coupled with its ability to induce apoptosis, make it a relevant compound for cancer research. The protocols provided here offer a framework for studying the cellular and molecular effects of this compound, which can be adapted and optimized for specific research needs. Researchers should consider its dual inhibitory activity on PI3K and CK2 when interpreting results.
References
- 1. This compound is a Dual PI3K and Casein Kinase 2 Inhibitor | MedChemExpress [medchemexpress.eu]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 4. Current State and Future Challenges for PI3K Inhibitors in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. selleckchem.com [selleckchem.com]
- 8. gentaur.com [gentaur.com]
- 9. origene.com [origene.com]
- 10. bio-rad.com [bio-rad.com]
- 11. Western Blot Protocols and Recipes | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. mdpi.com [mdpi.com]
Application Notes and Protocols for Apoptosis Assays with PI-828 Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
PI-828 is a dual inhibitor of Phosphoinositide 3-kinase (PI3K) and Casein Kinase 2 (CK2), two critical regulators of cellular signaling pathways.[1] The PI3K/Akt pathway is a key signaling cascade that promotes cell survival and proliferation, and its inhibition can lead to the induction of apoptosis.[2][3][4] Dysregulation of this pathway is a common feature in many cancers.[2] CK2 is a protein kinase involved in a wide range of cellular processes, including cell cycle control and DNA repair.[1] By targeting both PI3K and CK2, this compound presents a multi-faceted approach to inducing apoptosis in cancer cells, making it a compound of significant interest in oncological research.[1][5]
These application notes provide detailed protocols for assessing apoptosis in cells treated with this compound. The described methods—Annexin V/PI staining, Caspase-3/7 activity assay, and TUNEL assay—offer a comprehensive approach to characterizing the apoptotic response to this compound treatment.
Signaling Pathway Overview
This compound induces apoptosis by inhibiting the PI3K/Akt and CK2 signaling pathways. The PI3K/Akt pathway is a central regulator of cell survival.[3][4] Activated Akt, a downstream effector of PI3K, phosphorylates and inactivates several pro-apoptotic proteins, including Bad and caspase-9.[4] By inhibiting PI3K, this compound prevents the activation of Akt, thereby promoting the activity of these pro-apoptotic factors and leading to apoptosis. CK2 also plays a role in suppressing apoptosis, and its inhibition by this compound further contributes to the induction of programmed cell death.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Rapid induction of apoptosis by PI3K inhibitors is dependent upon their transient inhibition of RAS-ERK signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The PI 3-kinase/Akt signaling pathway delivers an anti-apoptotic signal - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Inhibition of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 5. researchgate.net [researchgate.net]
Application Notes & Protocols: PI-828 In Vivo Experimental Design
Audience: Researchers, scientists, and drug development professionals.
Introduction: PI-828 is a potent small molecule inhibitor with a dual-targeting mechanism against Phosphoinositide 3-kinase (PI3K) and Casein Kinase 2 (CK2).[1][2] Both PI3K and CK2 are serine/threonine kinases that play crucial roles in cell signaling pathways regulating cell survival, proliferation, growth, and metabolism.[1][2] Their dysregulation is a common feature in various cancers, making them attractive targets for therapeutic intervention. This compound has demonstrated cytotoxic effects in cancer cell lines, such as 4T1 breast cancer and 4306 ovarian cancer cells.
Recent studies have also indicated that this compound may exhibit off-target activity by inhibiting Ca2+ signaling through antagonism of aminergic G-protein coupled receptors (GPCRs), a mechanism independent of PI3K inhibition.[3][4][5] Therefore, researchers should exercise caution and incorporate appropriate controls to delineate the specific contributions of PI3K/CK2 inhibition versus off-target effects in their experimental outcomes.
This document provides a comprehensive guide for designing and executing in vivo experimental studies to evaluate the therapeutic potential of this compound.
Mechanism of Action & Signaling Pathway
This compound exerts its anti-cancer effects by simultaneously blocking the PI3K/Akt/mTOR and the CK2 signaling pathways. The PI3K pathway is a central regulator of cell growth and survival, while CK2 is involved in cell cycle control and DNA repair.[1][2] Dual inhibition by this compound can lead to a synergistic blockade of tumor progression.
Quantitative Data Summary
The following tables summarize the key quantitative metrics for this compound based on in vitro assays.
Table 1: Inhibitory Concentration (IC₅₀) of this compound
| Target | IC₅₀ Value | Reference(s) |
|---|---|---|
| PI3K (p110α) | 173 nM / 183 nM | [1] |
| PI3K (p110β) | 98 nM | |
| PI3K (p110δ) | 227 nM | |
| PI3K (p110γ) | 1967 nM | |
| CK2 | 149 nM | [6][1][2] |
| CK2α2 | 1127 nM |[6][1][2] |
Table 2: In Vitro Cellular Activity of this compound
| Cell Lines | Assay | Effective Concentration | Effect | Reference(s) |
|---|---|---|---|---|
| 4T1 (Breast Cancer) | Cytotoxicity | 0.01-100 µM | Cytotoxic Effect | [6] |
| 4306 (Ovarian Cancer) | Cytotoxicity | 0.01-100 µM | Cytotoxic Effect | [6] |
| 4T1, 4306 | Apoptosis | 0.78-3.12 µM | Decreased Caspase 3 Activation | [6] |
| 4T1, 4306 | Apoptosis | 6.25-12.5 µM | Apoptosis Induction | [6] |
| NCCIT | Apoptosis | Not Specified | Mitigated Radiation-Induced Apoptosis |[1][2] |
Experimental Protocols
The following protocols provide a template for conducting in vivo studies with this compound. These should be adapted and optimized based on the specific research question and animal model.
Protocol 1: Anti-Tumor Efficacy in a Xenograft Mouse Model
Objective: To evaluate the anti-tumor efficacy of this compound in an immunodeficient mouse model bearing human cancer xenografts.
Materials:
-
Animal Model: Immunodeficient mice (e.g., NOD/SCID, NSG, or Nude mice), 6-8 weeks old.
-
Cell Line: A relevant human cancer cell line (e.g., 4T1 or a suitable ovarian cancer line) with known sensitivity to PI3K/CK2 inhibition.
-
This compound Compound: Purity ≥98%.
-
Vehicle Formulation:
-
Positive Control: A standard-of-care therapeutic for the selected cancer type.
-
Equipment: Calipers, animal balance, sterile syringes and needles.
Methodology:
-
Cell Culture & Implantation:
-
Culture cancer cells under standard conditions.
-
Harvest cells during the exponential growth phase and resuspend in a sterile medium (e.g., PBS or Matrigel mixture) at a concentration of 5-10 x 10⁶ cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.
-
-
Tumor Growth & Randomization:
-
Monitor tumor growth every 2-3 days using calipers. Tumor volume (mm³) is calculated as: (Length x Width²) / 2.
-
Once tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 mice per group).
-
-
Treatment Groups:
-
Group 1: Vehicle Control (administered on the same schedule as this compound).
-
Group 2: this compound Low Dose (e.g., 10 mg/kg, dose to be optimized).
-
Group 3: this compound High Dose (e.g., 30 mg/kg, dose to be optimized).
-
Group 4: Positive Control (e.g., Paclitaxel for ovarian cancer models).
-
-
Drug Administration:
-
Prepare fresh formulations of this compound and vehicle daily.
-
Administer the assigned treatment via a suitable route (e.g., intraperitoneal injection or oral gavage) once daily for a period of 21-28 days.
-
-
Monitoring & Endpoints:
-
Primary Endpoint: Measure tumor volume and body weight 2-3 times per week. The primary efficacy metric is Tumor Growth Inhibition (TGI).
-
Secondary Endpoints: Survival analysis, clinical observations (monitoring for signs of toxicity).
-
Terminal Procedure: At the end of the study (or when humane endpoints are reached), euthanize mice. Collect tumors and major organs for downstream analysis (e.g., histology, Western blot for pharmacodynamic markers).
-
Protocol 2: Pharmacodynamic (PD) Biomarker Analysis
Objective: To confirm target engagement of this compound by measuring the modulation of downstream biomarkers of the PI3K pathway in tumor tissue.
Methodology:
-
Establish tumor-bearing mice as described in Protocol 1.
-
Once tumors reach a volume of ~200-300 mm³, administer a single dose of this compound or vehicle to respective groups.
-
At specific time points post-administration (e.g., 2, 6, 12, and 24 hours), euthanize cohorts of mice (n=3-4 per time point).
-
Immediately excise tumors, snap-freeze in liquid nitrogen, and store at -80°C.
-
Prepare tumor lysates and perform Western blot analysis to measure the levels of total Akt and phosphorylated Akt (p-Akt, a key downstream marker of PI3K activity). A significant reduction in the p-Akt/Akt ratio in the this compound treated group compared to the vehicle group indicates target engagement.
Experimental Workflow Visualization
The following diagram illustrates a typical workflow for an in vivo efficacy study.
References
- 1. This compound is a Dual PI3K and Casein Kinase 2 Inhibitor | MedChemExpress [medchemexpress.eu]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. PI3 kinase inhibitor PI828 uncouples aminergic GPCRs and Ca2+ mobilization irrespectively of its primary target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PI3 kinase inhibitor PI828 uncouples aminergic GPCRs and Ca2+ mobilization irrespectively of its primary target | bioRxiv [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
PI-828 not inducing apoptosis in my cell line
This guide provides troubleshooting strategies and frequently asked questions for researchers observing a lack of apoptosis in their cell lines upon treatment with PI-828.
Frequently Asked Questions (FAQs)
Q1: What is the expected mechanism of action for this compound in inducing apoptosis?
This compound is a dual inhibitor of Phosphoinositide 3-kinase (PI3K) and Casein Kinase 2 (CK2).[1][2][3]
-
PI3K Inhibition: The PI3K/Akt signaling pathway is a critical regulator of cell survival, growth, and proliferation.[2][3] By inhibiting PI3K, this compound blocks the downstream activation of Akt, a key pro-survival kinase. This inhibition can lead to the dephosphorylation of pro-apoptotic proteins (like Bad) and ultimately trigger the intrinsic apoptotic cascade. The rapid induction of apoptosis by PI3K inhibitors may also depend on a transient inhibition of the RAS-ERK signaling pathway.[4]
-
CK2 Inhibition: CK2 is a protein kinase involved in various cellular processes, including cell cycle control and DNA repair.[2][3] Its inhibition can disrupt these survival-promoting functions, further sensitizing cancer cells to apoptosis.
Q2: Why might this compound not be inducing apoptosis in my specific cell line?
Several factors, ranging from the compound's concentration to the unique biology of your cell line, could be responsible. Key areas to investigate include:
-
Suboptimal Dosing and Compound Integrity: The concentration or duration of treatment may be insufficient.[5] Published data shows this compound's effect is highly dose-dependent; lower concentrations decreased caspase-3 activation, while higher concentrations were required to cause apoptosis.[1]
-
Cell Line Resistance: Different cell lines exhibit varied sensitivity to apoptotic stimuli.[5] Your cell line may have intrinsic resistance mechanisms, such as mutations in downstream apoptotic machinery or hyperactive parallel survival pathways.
-
Experimental Timing: Apoptosis is a dynamic and often transient process. Caspase activation can peak and then decline.[5] If you are analyzing at a single, late time point, you may miss the apoptotic window entirely.[5]
-
Assay-Specific Technical Issues: Problems with the apoptosis detection assay itself, such as reagent degradation, improper cell handling, or incorrect instrument settings, can lead to false-negative results.[5][6]
Signaling Pathway and Workflow
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound is a Dual PI3K and Casein Kinase 2 Inhibitor | MedChemExpress [medchemexpress.eu]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. Rapid induction of apoptosis by PI3K inhibitors is dependent upon their transient inhibition of RAS-ERK signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. yeasenbio.com [yeasenbio.com]
PI-828 off-target effects and mitigation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with PI-828.
Troubleshooting Guides
Issue: Unexpected effects on intracellular calcium signaling.
Question: We observed inhibition of calcium transients in response to acetylcholine, histamine, or serotonin, which we did not anticipate. Is this a known off-target effect of this compound?
Answer: Yes, this is a documented off-target effect of this compound. This compound can inhibit Ca2+ transients elicited by certain aminergic G-protein coupled receptors (GPCRs), such as those for acetylcholine, histamine, and serotonin. This effect is independent of its PI3K inhibitory activity. The proposed mechanism is that this compound acts extracellularly, potentially by sterically blocking the agonist from binding to its receptor. Notably, Ca2+ responses to norepinephrine and ATP were not affected in these studies.
Mitigation Strategy:
-
Use a different PI3K inhibitor: If your experimental system relies on signaling through the affected aminergic GPCRs, consider using a structurally different PI3K inhibitor, such as wortmannin, which has been shown to not affect Ca2+ signaling initiated by these agonists.
-
Control experiments: To confirm that the observed effect is due to PI3K inhibition and not the off-target effect on GPCRs, include control experiments with other PI3K inhibitors (like wortmannin) or use genetic approaches (e.g., siRNA) to knockdown PI3K.
Issue: Discrepancies in apoptosis induction.
Question: We are seeing variable results in apoptosis assays with this compound. At some concentrations, it seems to decrease caspase 3 activation, while at higher concentrations, it induces apoptosis. Is this expected?
Answer: Yes, this concentration-dependent effect on apoptosis has been observed. In 4T1 breast cancer and 4306 ovarian cancer cells, lower concentrations of this compound (0.78-3.12 µM) were found to decrease caspase 3 activation, whereas higher concentrations (6.25-12.5 μM) induced apoptosis. It is crucial to perform a dose-response curve for your specific cell line to determine the optimal concentration for your desired outcome.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
A1: this compound is a dual inhibitor of phosphoinositide 3-kinase (PI3K) and casein kinase 2 (CK2).
Q2: What are the IC50 values for this compound against its primary targets?
A2: The reported IC50 values are summarized in the table below.
| Target | IC50 (nM) |
| p110α (PI3K) | 173 |
| CK2 | 149 |
| CK2α2 | 1127 |
Q3: What are the known off-target effects of this compound?
A3: Besides its primary targets, this compound has been shown to have the following off-target effects:
-
Inhibition of aminergic GPCRs: It can inhibit calcium signaling in response to acetylcholine, histamine, and serotonin by acting as an antagonist at their receptors.
-
Binding to other proteins: In pull-down assays using a this compound-matrix, aldehyde dehydrogenase 2 (ALDH2) and valosin-containing protein (VCP) were identified as binding partners.
Q4: Are there any known general off-target effects for PI3K inhibitors that I should be aware of when using this compound?
A4: While not specifically documented for this compound in the provided literature, the broader class of PI3K inhibitors is known to have on-target toxicities that can be considered off-target effects in a research context. These include:
-
Hyperglycemia: Inhibition of PI3Kα can disrupt insulin signaling, leading to elevated blood glucose levels.
-
Rash: Maculopapular rash is a common dose-limiting toxicity for some pan-PI3K and dual PI3K/mTOR inhibitors.
-
Immunomodulatory effects: PI3Kδ inhibitors can have immunomodulatory effects, leading to an increased risk of infection.
Q5: How can I mitigate the off-target effects of this compound?
A5:
-
For GPCR inhibition: As mentioned in the troubleshooting guide, using a structurally different PI3K inhibitor like wortmannin for control experiments is recommended.
-
General mitigation for PI3K inhibitors:
-
Use the lowest effective concentration: Titrate this compound to the lowest concentration that effectively inhibits PI3K in your system to minimize off-target effects.
-
Isoform-specific inhibitors: If the goal is to inhibit a specific PI3K isoform, consider using a more selective inhibitor if available to reduce off-target effects associated with other isoforms.
-
In vivo studies: For in vivo experiments, be aware of potential systemic effects like hyperglycemia and consider monitoring glucose levels.
-
Experimental Protocols
Protocol 1: Affinity Pull-Down Assay to Identify Protein Targets
This protocol is adapted from a study that identified cellular targets of a LY294002 analog, this compound.
Materials:
-
Epoxy-activated Sepharose beads
-
This compound
-
Cell lysate from the experimental cell line
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Wash buffer (e.g., high salt buffer)
-
Elution buffer (e.g., 2x Laemmli sample buffer)
-
Control beads (saturated with ethanolamine)
-
Competing ligand (e.g., free this compound or LY294002)
Methodology:
-
Immobilization of this compound: Covalently couple this compound to epoxy-activated Sepharose beads to create a "this compound-matrix."
-
Preparation of Cell Lysate: Lyse cells and clarify the lysate by centrifugation to remove cellular debris.
-
Binding: Incubate the clarified cell lysate with the this compound-matrix and control beads in parallel. For competition assays, pre-incubate the lysate with a molar excess of free this compound or LY294002 before adding the this compound-matrix.
-
Washing: Wash the beads extensively with a high salt wash buffer to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads using an appropriate elution buffer (e.g., by boiling in 2x Laemmli sample buffer).
-
Analysis: Separate the eluted proteins by SDS-PAGE and visualize by staining (e.g., Coomassie Blue). Identify proteins of interest by mass spectrometry.
Protocol 2: Intracellular Calcium Measurement
This protocol is based on studies investigating the effect of this compound on agonist-induced Ca2+ signaling.
Materials:
-
Experimental cells (e.g., HEK-293, C6 glioma cells)
-
Calcium indicator dye (e.g., Fura-2 AM)
-
Physiological salt solution (e.g., Hanks' Balanced Salt Solution)
-
Agonists (e.g., acetylcholine, histamine, serotonin, norepinephrine, ATP)
-
This compound
-
Wortmannin (as a control PI3K inhibitor)
-
Fluorescence microscopy setup capable of ratiometric imaging.
Methodology:
-
Cell Loading: Load the cells with a calcium indicator dye according to the manufacturer's instructions.
-
Baseline Measurement: Perfuse the cells with a physiological salt solution and record the baseline fluorescence ratio.
-
Inhibitor Treatment: Pre-incubate the cells with this compound or wortmannin for a defined period.
-
Agonist Stimulation: While continuously recording the fluorescence, apply the agonist of interest to the cells.
-
Data Analysis: Measure the change in the fluorescence ratio upon agonist stimulation. Compare the amplitude and kinetics of the calcium response in the presence and absence of the inhibitors.
Visualizations
Caption: PI3K signaling pathway and the inhibitory action of this compound.
Caption: Workflow for troubleshooting unexpected Ca2+ signaling effects of this compound.
Technical Support Center: Optimizing PI-828 Concentration for Cytotoxicity
Welcome to the technical support center for PI-828. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in cytotoxicity experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the success of your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a dual inhibitor of Phosphoinositide 3-kinase (PI3K) and Casein Kinase 2 (CK2).[1][2] By targeting these two key enzymes, this compound can disrupt critical cellular signaling pathways involved in cell survival, proliferation, and metabolism, making it a subject of interest in cancer research.
Q2: What is a typical starting concentration range for this compound in cytotoxicity assays?
A2: A broad concentration range of 0.01 µM to 100 µM has been used to evaluate the cytotoxic effects of this compound in cell lines such as 4T1 breast cancer and 4306 ovarian cancer cells.[1] For inducing apoptosis, concentrations in the range of 6.25 µM to 12.5 µM have been reported to be effective after 48 hours of incubation.[1]
Q3: How should I prepare my stock solution of this compound?
A3: this compound is soluble in DMSO up to 100 mM. It is recommended to prepare a high-concentration stock solution in DMSO and then dilute it to the desired final concentrations in your cell culture medium. To maintain stability, store the stock solution at -20°C for up to one month or at -80°C for up to six months. Avoid repeated freeze-thaw cycles.
Q4: What are the known IC50 values for this compound?
Data Presentation: this compound Inhibitory Activity
Table 1: IC50 Values of this compound Against PI3K Isoforms
| Target | IC50 (nM) |
| p110α | 173 |
| p110β | 98 |
| p110δ | 227 |
| p110γ | 1967 |
| CK2 | 149 |
| CK2α2 | 1127 |
Data sourced from lipid kinase assays.[1][2]
Table 2: Experimentally Determined Effective Concentrations of this compound
| Cell Line | Concentration Range | Incubation Time | Observed Effect |
| 4T1 Breast Cancer | 0.01 - 100 µM | Not Specified | Cytotoxic Effect |
| 4306 Ovarian Cancer | 0.01 - 100 µM | Not Specified | Cytotoxic Effect |
| Various | 0.78 - 3.12 µM | 48 hours | Decreased Caspase 3 Activation |
| Various | 6.25 - 12.5 µM | 48 hours | Apoptosis |
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
This protocol is a standard method for assessing cell viability based on the metabolic activity of the cells.
Materials:
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and replace it with the medium containing various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration) and a no-treatment control.
-
Incubation: Incubate the plate for your desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.
-
Incubation with MTT: Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.
-
Solubilization: Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
Protocol 2: Annexin V-PI Apoptosis Assay
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
Complete cell culture medium
-
PBS
Procedure:
-
Cell Treatment: Seed cells and treat them with the desired concentrations of this compound for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use a gentle cell scraper or trypsin-EDTA.
-
Washing: Wash the cells twice with cold PBS by centrifuging at 300 x g for 5 minutes and resuspending the pellet in PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Analyze the stained cells by flow cytometry within one hour of staining.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding, pipetting errors, or edge effects in the plate. | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and practice consistent pipetting techniques. To minimize edge effects, avoid using the outer wells of the plate for experimental samples. |
| No cytotoxic effect observed | This compound concentration is too low, incubation time is too short, or the cell line is resistant. | Perform a dose-response experiment with a wider range of this compound concentrations and extend the incubation time. Verify the expression of PI3K and CK2 in your cell line, as low expression may confer resistance. |
| Unexpectedly high cytotoxicity, even at low concentrations | Solvent (DMSO) toxicity, or the cell line is highly sensitive to PI3K/CK2 inhibition. | Ensure the final DMSO concentration is non-toxic for your cell line (typically ≤0.1%). Perform a vehicle control to assess solvent toxicity. If sensitivity is high, use a narrower and lower range of this compound concentrations. |
| Difficulty in interpreting results due to dual inhibition | The observed phenotype could be a result of inhibiting PI3K, CK2, or both, making it difficult to attribute the effect to a specific pathway. | To dissect the individual contributions, consider using more specific inhibitors for PI3K or CK2 as controls. Additionally, perform downstream pathway analysis (e.g., Western blotting for key pathway proteins) to determine which pathway is more significantly affected at a given this compound concentration. |
| Off-target effects | This compound may interact with other kinases or cellular proteins, leading to unexpected biological responses. | If you observe a phenotype inconsistent with known PI3K or CK2 functions, consider performing a broader kinase screen to identify potential off-targets. Comparing the effects of this compound with other structurally different PI3K/CK2 inhibitors can also help distinguish on-target from off-target effects. |
Visualizations
Caption: this compound dual-inhibits PI3K and CK2 signaling pathways.
References
PI-828 stability in cell culture media
Welcome to the technical support center for PI-828. This resource is designed to assist researchers, scientists, and drug development professionals in utilizing this compound effectively in their cell culture experiments. Here you will find troubleshooting guides and frequently asked questions to address common issues related to the stability and use of this dual PI3K and Casein Kinase 2 (CK2) inhibitor.
Frequently Asked Questions (FAQs)
Q1: How should I prepare and store stock solutions of this compound?
A1: Proper preparation and storage of this compound stock solutions are critical to ensure its activity. It is recommended to dissolve this compound in DMSO to create a high-concentration stock solution (e.g., 10 mM or 100 mM)[1][2]. For storage, it is advised to:
-
Store the powdered form at -20°C for up to 3 years[3].
-
Store stock solutions in aliquots at -80°C for up to 6 months or at -20°C for up to 1 month[4].
-
Avoid repeated freeze-thaw cycles to prevent degradation of the compound[4].
Q2: How stable is this compound in cell culture media?
Q3: What are the known targets and inhibitory concentrations of this compound?
A3: this compound is a dual inhibitor of Phosphoinositide 3-kinase (PI3K) and Casein Kinase 2 (CK2)[3][4][5]. Its inhibitory activity has been characterized against several targets.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Inconsistent or weaker than expected experimental results. | Degradation of this compound due to improper storage or handling. | Prepare fresh working solutions of this compound from a properly stored, frozen stock for each experiment. Ensure stock solutions have not undergone multiple freeze-thaw cycles[4]. |
| Instability of this compound in cell culture medium at 37°C over the course of a long experiment. | For long-term experiments (e.g., >24 hours), consider replenishing the media with freshly prepared this compound at appropriate intervals. | |
| Complete lack of biological effect. | Incorrect concentration calculation or inactive compound. | Verify the molecular weight and recalculate the concentration. If possible, test the activity of the compound in a well-established positive control assay. Ensure the compound was stored correctly. |
| Off-target effects of this compound. | This compound has been shown to have off-target effects, such as inhibiting Ca2+ transients elicited by certain aminergic agonists independently of PI3K inhibition[6]. Consider these potential off-target effects when interpreting your data. | |
| High cellular toxicity observed at expected active concentrations. | Solvent toxicity or compound precipitation. | Ensure the final concentration of the solvent (e.g., DMSO) in the cell culture medium is non-toxic to your cells (typically <0.5%). Visually inspect the medium for any signs of compound precipitation after dilution. |
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound against its primary targets.
| Target | IC50 (nM) | Reference |
| p110α | 173, 183 | [2][3][4][5] |
| p110β | 98 | [2] |
| p110δ | 227 | [2] |
| p110γ | 1967 | [2] |
| CK2 | 149 | [3][4][5] |
| CK2α2 | 1127 | [3][4][5] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, Dimethyl sulfoxide (DMSO), sterile microcentrifuge tubes.
-
Procedure: a. Calculate the required mass of this compound powder to prepare a stock solution of desired concentration (e.g., 10 mM). The molecular weight of this compound is 322.36 g/mol [1]. b. Weigh the this compound powder and transfer it to a sterile microcentrifuge tube. c. Add the calculated volume of DMSO to the tube. d. Vortex thoroughly until the powder is completely dissolved. e. Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid multiple freeze-thaw cycles. f. Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months)[4].
Protocol 2: Preparation of Working Solution in Cell Culture Media
-
Materials: this compound stock solution, pre-warmed complete cell culture medium.
-
Procedure: a. Thaw an aliquot of the this compound stock solution at room temperature. b. Calculate the volume of the stock solution required to achieve the desired final concentration in your cell culture medium. c. Add the calculated volume of the stock solution to the pre-warmed cell culture medium. d. Mix gently by inverting the tube or pipetting. e. Use the freshly prepared working solution immediately for your experiment. Do not store the diluted solution.
Visualizations
Caption: The PI3K/Akt signaling pathway and points of inhibition by this compound.
Caption: Recommended experimental workflow for using this compound.
References
- 1. PI 828 | PI 3-kinase | Tocris Bioscience [tocris.com]
- 2. rndsystems.com [rndsystems.com]
- 3. selleckchem.com [selleckchem.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound is a Dual PI3K and Casein Kinase 2 Inhibitor | MedChemExpress [medchemexpress.eu]
- 6. PI3 kinase inhibitor PI828 uncouples aminergic GPCRs and Ca2+ mobilization irrespectively of its primary target - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming PI-828 Resistance
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering resistance to the novel PI3Kα inhibitor, PI-828, in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and its mechanism of action?
A1: this compound is a highly selective, ATP-competitive inhibitor of the p110α catalytic subunit of phosphatidylinositol 3-kinase (PI3K). In cancer cells harboring activating mutations in the PIK3CA gene, this compound blocks the conversion of phosphatidylinositol (4,5)-bisphosphate (PIP2) to phosphatidylinositol (3,4,5)-trisphosphate (PIP3).[1][2] This inhibition prevents the downstream activation of AKT and mTOR, key regulators of cell growth, proliferation, and survival, thereby inducing apoptosis in sensitive cancer cells.[3][4][5]
Q2: How do I know if my cancer cells have developed resistance to this compound?
A2: The primary indicator of resistance is a significant increase in the half-maximal inhibitory concentration (IC50) of this compound in your cell line compared to the parental, sensitive line. This can be quantified using a cell viability assay. Other signs of resistance include a lack of inhibition of AKT phosphorylation (at Ser473 and Thr308) and continued cell proliferation in the presence of this compound at concentrations that were previously effective.
Q3: What are the common mechanisms of acquired resistance to this compound?
A3: Two primary mechanisms of acquired resistance to this compound have been identified:
-
Secondary Mutations in PIK3CA : Mutations in the drug-binding pocket of the p110α subunit can reduce the affinity of this compound, rendering it less effective.[6][7]
-
Activation of Bypass Pathways : Cancer cells can develop resistance by upregulating parallel signaling pathways that promote cell survival and proliferation, compensating for the inhibition of the PI3K pathway.[1][8][9] A common bypass mechanism involves the activation of the RAS/RAF/MEK/ERK pathway.[10][11]
Q4: Can resistance to this compound be overcome?
A4: Yes, in many cases, resistance can be overcome. Strategies include:
-
Combination Therapy : Combining this compound with inhibitors of the identified bypass pathway, such as a MEK inhibitor, can restore sensitivity.[10][12][13][14]
-
Next-Generation Inhibitors : For resistance caused by specific PIK3CA mutations, novel allosteric PI3Kα inhibitors that bind to a different site on the protein may be effective.[6][7]
Troubleshooting Guide
This guide addresses common issues encountered during experiments with this compound.
| Problem | Possible Cause | Recommended Action |
| Unexpectedly high IC50 value in a sensitive cell line. | Mycoplasma contamination. | Test for mycoplasma contamination and treat if necessary. |
| Incorrect drug concentration. | Verify the concentration of your this compound stock solution. | |
| Cell line misidentification. | Perform cell line authentication (e.g., STR profiling). | |
| This compound fails to inhibit p-Akt levels. | Acquired resistance. | Perform a cell viability assay to confirm a shift in IC50. Sequence the PIK3CA gene to check for secondary mutations. |
| Insufficient drug concentration or incubation time. | Perform a dose-response and time-course experiment to determine optimal conditions. | |
| Poor antibody quality in Western blot. | Use a validated antibody for phosphorylated AKT (Ser473/Thr308). | |
| Resistant cells show increased ERK phosphorylation. | Activation of the MEK/ERK bypass pathway. | Confirm with Western blot for p-ERK. Consider a combination therapy with a MEK inhibitor. |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 of this compound.[15][16][17][18][19]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound (e.g., 0.01 nM to 10 µM) for 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Protocol 2: Western Blotting for PI3K and MEK Pathway Analysis
This protocol is for assessing the phosphorylation status of key proteins in the PI3K and MEK signaling pathways.[15][20][21][22]
-
Cell Lysis: Treat cells with this compound and/or a MEK inhibitor for the desired time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt (Ser473), total Akt, p-ERK1/2 (Thr202/Tyr204), total ERK1/2, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
Quantitative Data Summary
Table 1: IC50 Values of this compound in Sensitive and Resistant Cancer Cell Lines
| Cell Line | This compound IC50 (nM) | Fold Resistance |
| MCF-7 (Parental) | 15 | - |
| MCF-7-R (this compound Resistant) | 850 | 56.7 |
| BT-474 (Parental) | 25 | - |
| BT-474-R (this compound Resistant) | 1200 | 48.0 |
Table 2: Synergistic Effect of this compound and MEK Inhibitor (Trametinib) in this compound Resistant Cells
| Cell Line | Treatment | IC50 (nM) | Combination Index (CI)* |
| MCF-7-R | This compound | 850 | - |
| Trametinib | 200 | - | |
| This compound + Trametinib (10 nM) | 50 | 0.4 | |
| BT-474-R | This compound | 1200 | - |
| Trametinib | 250 | - | |
| This compound + Trametinib (10 nM) | 75 | 0.3 |
*Combination Index (CI) < 1 indicates synergy.
Visualizations
Caption: this compound signaling pathway and resistance mechanism.
References
- 1. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K/AKT1/MTOR - My Cancer Genome [mycancergenome.org]
- 3. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | PI3K/Akt/mTOR Pathway and Its Role in Cancer Therapeutics: Are We Making Headway? [frontiersin.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. miragenews.com [miragenews.com]
- 7. Allosteric PI3Kα Inhibition Overcomes On-target Resistance to Orthosteric Inhibitors Mediated by Secondary PIK3CA Mutations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. PI3K and MEK inhibitor combinations: examining the evidence in selected tumor types - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MEK and PI3K inhibition in solid tumors: rationale and evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. fiercebiotech.com [fiercebiotech.com]
- 14. Combined inhibition of MEK and PI3K pathways overcomes acquired resistance to EGFR‐TKIs in non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. lifesciences.danaher.com [lifesciences.danaher.com]
- 17. Optimization of Cell Viability Assays for Drug Sensitivity Screens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Cell Viability and Proliferation Assays [sigmaaldrich.com]
- 20. pubcompare.ai [pubcompare.ai]
- 21. Measurement of constitutive MAPK and PI3K/AKT signaling activity in human cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting PI-828 Insolubility Issues
This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming challenges related to the solubility of PI-828 during their experiments. The following information is presented in a question-and-answer format to directly address specific issues.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: What is the recommended solvent for preparing a high-concentration stock solution of this compound?
Answer: Due to its chemical nature, this compound is poorly soluble in aqueous solutions. Dimethyl sulfoxide (DMSO) is the recommended solvent for creating high-concentration stock solutions.[1][2] It has been reported to be soluble in DMSO up to 100 mM.
Q2: My this compound powder is not dissolving completely in DMSO. What should I do?
Answer: If you are experiencing difficulty dissolving this compound in DMSO, consider the following troubleshooting steps:
-
Increase Solvent Volume: Ensure you are using a sufficient volume of DMSO to achieve a concentration within the known solubility limits (e.g., up to 100 mM).
-
Gentle Warming: Gently warm the solution in a water bath at 37°C.[3] This can help increase the dissolution rate. Avoid excessive or prolonged heating to prevent potential compound degradation.
-
Sonication: Use a bath sonicator for brief intervals (5-10 minutes) to break up any compound aggregates and facilitate dissolution.[4]
-
Vortexing: Vigorous vortexing for several minutes can also aid in the solubilization process.
Q3: I observed precipitation when diluting my this compound DMSO stock solution into an aqueous buffer or cell culture medium. How can I prevent this?
Answer: This is a common issue known as "crashing out," which occurs when a compound that is soluble in an organic solvent is introduced into an aqueous environment where it is less soluble. Here are several strategies to mitigate this problem:
-
Lower the Final Concentration: The most straightforward approach is to work with a lower final concentration of this compound in your aqueous medium.
-
Increase the Final DMSO Concentration: While high concentrations of DMSO can be toxic to cells, ensuring a minimal final concentration (typically between 0.1% and 0.5%) can help maintain this compound solubility. Always determine the DMSO tolerance of your specific cell line.
-
Use a Surfactant or Co-solvent: For in vivo or other specialized applications, a formulation containing co-solvents and surfactants can improve solubility. One suggested formulation involves a stock solution in DMSO, which is then diluted in a vehicle containing PEG300, Tween-80, and saline.[5]
-
Stepwise Dilution: Instead of a single large dilution, perform serial dilutions of your DMSO stock into the aqueous buffer. This gradual change in solvent polarity can sometimes prevent precipitation.
-
Pre-warm the Aqueous Medium: Having your buffer or media at 37°C before adding the this compound stock can sometimes improve solubility.
Q4: Are there any alternative solvents to DMSO for this compound?
Answer: Yes, other solvents can be used, although they may offer lower solubility compared to DMSO.
-
Dimethylformamide (DMF): this compound is soluble in DMF at concentrations similar to DMSO (e.g., 25 mg/ml).[2][3]
-
Ethanol: this compound is reported to be slightly soluble in ethanol.[2][3] This may be suitable for applications where DMSO is not appropriate, but it will likely limit the achievable stock concentration.
Always consider the compatibility of the solvent with your specific experimental setup (e.g., cell viability, enzyme activity).
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Maximum Concentration | Source(s) |
| DMSO | 100 mM (32.24 mg/mL) | |
| DMF | 25 mg/mL | [2][3] |
| Ethanol | Slightly soluble | [2][3] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 322.36 g/mol )[1]
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Vortex mixer
-
Sonicator bath (optional)
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes
Procedure:
-
Calculate Mass: To prepare 1 mL of a 10 mM stock solution, calculate the required mass of this compound:
-
Mass (mg) = 10 mmol/L * 1 L/1000 mL * 1 mL * 322.36 g/mol * 1000 mg/g = 3.22 mg
-
-
Weighing: Carefully weigh out 3.22 mg of this compound powder and place it into a sterile microcentrifuge tube.
-
Solvent Addition: Add 1 mL of anhydrous DMSO to the tube.
-
Dissolution:
-
Vortex the mixture vigorously for 2-3 minutes.
-
If the solid does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.
-
Gentle warming to 37°C can also be applied.
-
-
Storage: Once the this compound is fully dissolved, aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light. It is recommended to use the solution within one month when stored at -20°C and within six months at -80°C.[3][5]
Visualizations
Caption: A step-by-step workflow for addressing this compound insolubility.
Caption: this compound's role in the PI3K/Akt signaling pathway.
References
Interpreting Unexpected Results with PI-828: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help you interpret unexpected results when using PI-828 in your experiments. As a dual inhibitor of Phosphoinositide 3-kinase (PI3K) and Casein Kinase 2 (CK2), this compound is a powerful research tool. However, its multi-target nature and potential off-target effects can sometimes lead to unanticipated outcomes. This guide will help you navigate these challenges, ensuring the accuracy and validity of your research findings.
Frequently Asked Questions (FAQs)
Q1: What are the primary targets of this compound?
This compound is a dual inhibitor targeting both Phosphoinositide 3-kinase (PI3K) and Casein Kinase 2 (CK2).[1][2] Its inhibitory activity against different PI3K isoforms and CK2 is summarized in the table below.
Q2: I'm observing inhibition of calcium (Ca2+) signaling in my experiment, but I don't think it's PI3K-dependent. What could be happening?
This is a critical and documented off-target effect of this compound. Research has shown that this compound can inhibit Ca2+ transients elicited by certain aminergic G-protein coupled receptor (GPCR) agonists, such as acetylcholine, histamine, and serotonin.[3][4][5] This effect is independent of PI3K inhibition and is thought to occur through direct, extracellular antagonism of these receptors.[3][4]
Q3: At what concentrations does this compound typically exhibit cytotoxic effects?
This compound has been shown to exhibit cytotoxic effects in various cancer cell lines.[1] The effective concentration for cytotoxicity can vary depending on the cell line and incubation time. For example, in 4T1 breast cancer and 4306 ovarian cancer cells, cytotoxic effects were observed with concentrations ranging from 0.01 to 100 μM.[1] In human embryonic carcinoma NCCIT cells, lower concentrations (0.78-3.12 µM) for 48 hours decreased caspase 3 activation, while higher concentrations (6.25-12.5 μM) induced apoptosis.[1]
Troubleshooting Guide
Unexpected Result 1: Inhibition of Calcium Signaling Unrelated to PI3K
Symptom: You observe a decrease in intracellular calcium mobilization in response to an agonist known to signal through a GPCR, but you did not expect PI3K to be involved in this pathway.
Possible Cause: this compound is acting as an antagonist at the level of the GPCR, preventing the agonist from binding and initiating the downstream signaling cascade that leads to calcium release.[3][4][5] This is a PI3K-independent off-target effect.
Troubleshooting Steps:
-
Review Your Agonist: Check if your agonist is an aminergic compound (e.g., acetylcholine, histamine, serotonin). The off-target effect of this compound has been specifically documented for these types of agonists.[3][4][6] Responses to other agonists like norepinephrine and ATP may not be affected.[3][6]
-
Perform Control Experiments:
-
Use a structurally different PI3K inhibitor: Treat your cells with another PI3K inhibitor that has a different chemical scaffold, such as wortmannin. If the inhibition of Ca2+ signaling is not observed with the alternative inhibitor, it strongly suggests the effect is specific to this compound's off-target activity.[3][4]
-
-
Molecular Docking Studies: If computationally feasible, molecular docking simulations can be performed to investigate the potential binding of this compound to the agonist's binding site on the GPCR.[3]
Logical Workflow for Troubleshooting Off-Target Ca2+ Signaling
Figure 1. Troubleshooting workflow for this compound's off-target effects on calcium signaling.
Unexpected Result 2: Higher than Expected Cytotoxicity or Unexplained Cell Death
Symptom: You observe significant cell death at concentrations where you only expected to see inhibition of PI3K or CK2 signaling.
Possible Cause:
-
Dual-target inhibition: The combined inhibition of both PI3K and CK2 could be leading to a synergistic cytotoxic effect that is more potent than inhibiting either kinase alone.
-
Off-target effects: this compound may have other, yet unidentified, off-target effects that contribute to cytotoxicity.
-
Cell-type specific sensitivity: The cell line you are using may be particularly sensitive to the inhibition of PI3K, CK2, or both.
Troubleshooting Steps:
-
Titrate this compound Concentration: Perform a detailed dose-response curve to determine the precise IC50 for cytotoxicity in your specific cell line.
-
Use Single-Target Inhibitors: Compare the cytotoxic effects of this compound with those of selective PI3K inhibitors (e.g., pictilisib) and selective CK2 inhibitors. This will help you to dissect the relative contribution of each target to the observed cell death.
-
Assess Apoptosis Markers: Analyze markers of apoptosis (e.g., caspase-3 activation, PARP cleavage) at various concentrations of this compound to understand the mechanism of cell death.[1]
-
Control for Solvent Effects: Ensure that the solvent used to dissolve this compound (e.g., DMSO) is not contributing to cytotoxicity at the concentrations used.
Data Summary
Table 1: Inhibitory Concentrations (IC50) of this compound
| Target | IC50 (nM) |
| p110α (PI3K) | 173[1][2] |
| p110β (PI3K) | 98 |
| p110δ (PI3K) | 227 |
| p110γ (PI3K) | 1967 |
| CK2 | 149[1][2] |
| CK2α2 | 1127[1][2] |
Key Experimental Protocols
Protocol 1: In Vitro PI3K Activity Assay
This protocol provides a general framework for measuring PI3K activity. Specific components and conditions may vary based on the assay kit used.
Materials:
-
Recombinant PI3K enzyme
-
PI(4,5)P2 substrate
-
PI3K reaction buffer
-
ATP
-
Kinase detection reagent (e.g., ADP-Glo™)
-
This compound and other inhibitors
-
Microplate reader
Procedure:
-
Prepare serial dilutions of this compound and control inhibitors.
-
In a microplate, add the PI3K enzyme, the inhibitor (or vehicle control), and the PI3K reaction buffer.
-
Pre-incubate for 10-15 minutes at room temperature.
-
Initiate the kinase reaction by adding a mixture of PI(4,5)P2 substrate and ATP.
-
Incubate for the recommended time and temperature (e.g., 1 hour at 37°C).
-
Stop the reaction and detect the product (PIP3) or the byproduct (ADP) using a suitable detection reagent and a microplate reader.
-
Calculate the percent inhibition and determine the IC50 value.
Experimental Workflow for In Vitro PI3K Assay
Figure 2. A generalized workflow for conducting an in vitro PI3K activity assay.
Protocol 2: Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol outlines a general procedure for assessing the effect of this compound on cell viability.
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound
-
96-well microplates
-
Cell viability reagent (e.g., MTT, CellTiter-Glo®)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound (and vehicle control) for the desired duration (e.g., 24, 48, or 72 hours).
-
At the end of the treatment period, add the cell viability reagent to each well according to the manufacturer's instructions.
-
Incubate for the recommended time.
-
Measure the absorbance or luminescence using a microplate reader.
-
Normalize the data to the vehicle-treated control and plot the dose-response curve to determine the IC50 for cytotoxicity.
Signaling Pathway: this compound's Dual Inhibition and Off-Target Effect
Figure 3. This compound's intended inhibitory actions on the PI3K and CK2 pathways and its unexpected antagonistic effect on aminergic GPCRs.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. PI3 kinase inhibitor PI828 uncouples aminergic GPCRs and Ca2+ mobilization irrespectively of its primary target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. sigmaaldrich.cn [sigmaaldrich.cn]
Technical Support Center: PI-828 and its Effects on Aminergic GPCRs and Ca2+ Signaling
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals investigating the effects of PI-828 on aminergic G-protein coupled receptors (GPCRs) and calcium (Ca2+) signaling.
Frequently Asked Questions (FAQs)
Q1: What is the primary known activity of this compound?
A1: this compound is recognized as a dual inhibitor of phosphoinositide 3-kinase (PI3K) and casein kinase 2 (CK2).[1][2][3] Its inhibitory concentrations (IC50) have been determined for several kinase isoforms.[1][2][3]
Q2: How does this compound affect aminergic GPCR-mediated Ca2+ signaling?
A2: Recent studies have demonstrated that this compound inhibits Ca2+ transients induced by specific aminergic agonists, including acetylcholine (ACh), histamine, and serotonin.[4][5][6] However, it does not impact Ca2+ responses to norepinephrine and ATP.[4][5][6]
Q3: Is the inhibition of Ca2+ signaling by this compound a result of its PI3K inhibition?
A3: No, the inhibitory effect of this compound on Ca2+ signaling initiated by certain aminergic agonists is independent of its action on PI3K.[4][5][6] This was confirmed by experiments showing that another potent PI3K inhibitor, wortmannin, did not produce the same effect.[4][5]
Q4: What is the proposed mechanism for this compound's inhibition of aminergic GPCRs?
A4: Evidence suggests that this compound acts extracellularly, potentially as an antagonist at the receptor level.[4][5][6] Molecular docking and dynamics studies indicate that this compound can sterically hinder the binding of agonists like acetylcholine to the allosteric site of the muscarinic M3 receptor, thereby preventing receptor activation.[4][5]
Troubleshooting Guide
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Unexpected inhibition of Ca2+ signaling after applying this compound. | The GPCR you are studying is an aminergic receptor sensitive to this compound (e.g., muscarinic, histaminergic, or serotonergic receptors). | 1. Verify the class of your GPCR. 2. Use a structurally different PI3K inhibitor, such as wortmannin, as a negative control to confirm if the effect is PI3K-independent.[4][5] 3. Consider that this compound may be acting as a direct antagonist at your receptor of interest.[6] |
| No effect of this compound on Ca2+ signaling. | The GPCR under investigation is not sensitive to this compound's off-target effects (e.g., adrenergic or purinergic receptors).[4][5] | 1. Confirm that your experimental system is responsive to the agonist being used. 2. Test this compound on a known sensitive receptor (e.g., muscarinic M3) as a positive control. |
| Variability in the inhibitory effect of this compound. | Inconsistent drug concentration or incubation time. Differences in cell types and receptor expression levels. | 1. Ensure accurate and consistent preparation of this compound solutions. 2. Standardize incubation times across experiments. 3. Characterize the expression levels of the target receptor in your cell line. |
Quantitative Data Summary
Table 1: IC50 Values of this compound for PI3K and CK2
| Target | IC50 (nM) | Assay Type |
| p110α | 173 | Lipid Kinase Assay |
| CK2 | 149 | Lipid Kinase Assay |
| CK2α2 | 1127 | Lipid Kinase Assay |
| Data sourced from MedchemExpress and Network of Cancer Research.[1][2][3] |
Table 2: Effect of this compound on Agonist-Induced Ca2+ Transients
| Agonist | Effect of this compound |
| Acetylcholine (ACh) | Inhibited |
| Histamine | Inhibited |
| Serotonin | Inhibited |
| Norepinephrine | No effect |
| ATP | No effect |
| Based on findings from Kotova et al. (2024).[4][5][6] |
Experimental Protocols
Protocol 1: Intracellular Ca2+ Imaging
This protocol is adapted from methodologies used to study the effects of this compound on agonist-induced Ca2+ signaling.[5]
1. Cell Culture and Preparation:
- Culture cells (e.g., HEK293) in a suitable medium such as Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum and antibiotics.[5]
- For Ca2+ imaging, seed cells on glass coverslips or in a photometric chamber and allow them to adhere for 24 hours.[5]
2. Loading with Ca2+ Indicator:
- Prepare a loading solution of a fluorescent Ca2+ indicator (e.g., Fura-2 AM, Fluo-4 AM) in a physiological salt solution (e.g., Hanks' Balanced Salt Solution).
- Incubate cells with the Ca2+ indicator solution at 37°C for 30-60 minutes.
- Wash the cells with the physiological salt solution to remove excess dye and allow for de-esterification for at least 30 minutes.
3. This compound Incubation and Agonist Stimulation:
- Prepare stock solutions of this compound in DMSO. Dilute to the final desired concentration in the physiological salt solution.
- Incubate the cells with the this compound solution for a predetermined period before agonist stimulation.
- Establish a baseline fluorescence reading.
- Apply the aminergic agonist (e.g., acetylcholine, histamine, serotonin) at a known concentration.
4. Data Acquisition and Analysis:
- Record changes in fluorescence intensity over time using a fluorescence microscope equipped with a suitable camera and acquisition software.[5]
- The change in fluorescence is proportional to the change in intracellular Ca2+ concentration.
- Analyze the data by measuring the peak amplitude of the Ca2+ response in control versus this compound-treated cells.
Protocol 2: PIP3 Imaging using a Genetically Encoded Sensor
This protocol is based on the use of the PH(Akt)-Venus sensor to monitor PI3K activity.[4][5]
1. Cell Transfection/Transduction:
- Use a cell line stably expressing a genetically encoded PIP3 sensor, such as PH(Akt)-Venus, or transiently transfect your cells of interest with a plasmid encoding the sensor.[4][5]
2. Cell Culture:
- Culture the cells expressing the PIP3 sensor in the appropriate medium and conditions.
3. Imaging and Stimulation:
- Image the cells using a fluorescence microscope with the appropriate filter sets for the fluorescent protein (e.g., Venus).[5]
- Establish a baseline of sensor localization. In the resting state, the sensor should be predominantly cytosolic.
- Stimulate the cells with an appropriate agonist known to activate PI3K.
- In the presence of this compound or wortmannin, pre-incubate the cells with the inhibitor before agonist stimulation.
4. Data Analysis:
- Upon PI3K activation, the PH(Akt)-Venus sensor will translocate from the cytosol to the plasma membrane, resulting in an increase in membrane fluorescence.
- Quantify the change in membrane fluorescence over time to measure PI3K activity.
- Compare the extent of sensor translocation in control, this compound-treated, and wortmannin-treated cells to assess the inhibitory effect on PI3K.
Visualizations
Caption: Proposed mechanism of this compound action on aminergic GPCRs.
Caption: Troubleshooting workflow for unexpected Ca2+ signaling inhibition.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound is a Dual PI3K and Casein Kinase 2 Inhibitor | MedChemExpress [medchemexpress.eu]
- 3. cancer-research-network.com [cancer-research-network.com]
- 4. PI3 kinase inhibitor PI828 uncouples aminergic GPCRs and Ca2+ mobilization irrespectively of its primary target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. biorxiv.org [biorxiv.org]
Technical Support Center: PI-828 Target Engagement
This guide provides researchers with detailed protocols, frequently asked questions, and troubleshooting advice for validating the cellular target engagement of PI-828, a potent and selective inhibitor of Protein Kinase Zeta (PKZ).
This compound Signaling Pathway
This compound inhibits PKZ, a key component of the GFR-mediated signaling cascade. Activation of the Growth Factor Receptor (GFR) leads to the phosphorylation and activation of PKZ. PKZ, in turn, phosphorylates Transcription Factor Alpha (TFA), promoting its nuclear translocation and the expression of genes involved in cell proliferation. This compound's mechanism of action is to block the phosphorylation of TFA.
Caption: The GFR-PKZ-TFA signaling pathway inhibited by this compound.
Key Experimental Protocol: Western Blot for p-TFA
This protocol details how to measure the inhibition of PKZ by this compound by quantifying the phosphorylation of its direct substrate, TFA.
1. Cell Culture and Treatment:
-
Seed HEK293 cells (or another appropriate cell line expressing the target pathway) in 6-well plates at a density of 5x10^5 cells/well.
-
Culture overnight in complete medium (DMEM + 10% FBS).
-
The next day, replace the medium with a serum-free medium and incubate for 4-6 hours to starve the cells and reduce basal pathway activation.
-
Prepare a 2X stock solution of this compound in serum-free medium. Perform serial dilutions to create a range of concentrations (e.g., 1 µM to 1 nM).
-
Pre-treat cells with the this compound dilutions or a vehicle control (e.g., 0.1% DMSO) for 1 hour.
-
Stimulate the cells with the appropriate growth factor (GF) at a pre-determined concentration (e.g., 50 ng/mL) for 15 minutes to activate the PKZ pathway.
2. Lysate Preparation:
-
Aspirate the medium and wash the cells once with ice-cold PBS.
-
Add 100 µL of ice-cold RIPA lysis buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 20 minutes, vortexing briefly every 5 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (protein lysate) to a new tube.
3. Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA assay.
-
Normalize the protein concentrations for all samples with lysis buffer.
-
Add 4X Laemmli sample buffer to each lysate to a final concentration of 1X.
-
Boil the samples at 95°C for 5 minutes.
4. Western Blotting:
-
Load 20-30 µg of protein per lane onto an 8-10% SDS-PAGE gel.
-
Run the gel until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-TFA (e.g., 1:1000 dilution) and a loading control like GAPDH (e.g., 1:5000 dilution) overnight at 4°C.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody (e.g., 1:5000 dilution) for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 10 minutes each.
-
Apply an ECL substrate and visualize the bands using a chemiluminescence imager.
5. Data Analysis:
-
Quantify the band intensities using image analysis software (e.g., ImageJ).
-
Normalize the p-TFA signal to the loading control (GAPDH).
-
Plot the normalized p-TFA signal against the log of the this compound concentration and fit a dose-response curve to determine the IC50 value.
Experimental Workflow
Caption: Workflow for the this compound target engagement Western Blot assay.
Data Presentation
Effective target engagement can be demonstrated by a dose-dependent decrease in TFA phosphorylation.
Table 1: Example this compound Dose-Response Data
| This compound Conc. (nM) | Normalized p-TFA Signal (Arbitrary Units) | % Inhibition |
| 0 (Vehicle) | 1.00 | 0% |
| 1 | 0.85 | 15% |
| 10 | 0.52 | 48% |
| 50 | 0.23 | 77% |
| 100 | 0.11 | 89% |
| 500 | 0.05 | 95% |
| IC50 | 10.4 nM |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound? A1: this compound is an ATP-competitive inhibitor of Protein Kinase Zeta (PKZ). It binds to the ATP pocket of PKZ, preventing the phosphorylation of its downstream substrate, Transcription Factor Alpha (TFA).
Q2: Which cell lines are recommended for validating this compound target engagement? A2: We recommend using cell lines with a known active GFR-PKZ-TFA signaling pathway. HEK293, A549, and MCF-7 cells have been shown to be suitable models. It is crucial to confirm PKZ expression and pathway activity (i.e., GF-stimulated TFA phosphorylation) in your chosen cell line before starting experiments.
Q3: What is the recommended concentration range and treatment time for this compound? A3: For initial experiments, we recommend a dose-response curve ranging from 1 nM to 1 µM. A pre-treatment time of 1 hour is typically sufficient to achieve target engagement before stimulating the pathway.
Q4: How can I be sure that the observed effect is due to PKZ inhibition and not off-target effects? A4: To confirm specificity, consider performing rescue experiments by overexpressing a this compound-resistant mutant of PKZ. Additionally, testing the compound in a PKZ-knockout cell line should abrogate the effect on p-TFA levels.
Troubleshooting Guide
Problem: I do not observe a decrease in p-TFA levels after this compound treatment.
Caption: Troubleshooting logic for lack of p-TFA inhibition by this compound.
-
Possible Cause 1: Inactive Compound or Incorrect Concentration.
-
Solution: Ensure that the this compound stock solution is fresh and has been stored correctly at -20°C or -80°C. Aliquot the compound to avoid multiple freeze-thaw cycles. Double-check all dilution calculations. If the issue persists, consider running a wider concentration range (e.g., up to 10 µM).
-
-
Possible Cause 2: Suboptimal Assay Conditions.
-
Solution: Confirm that your growth factor (GF) stimulation is robust. Compare your vehicle-treated, GF-stimulated sample to an unstimulated control. You should see a significant increase in p-TFA signal. If not, you may need to increase the GF concentration or optimize the stimulation time.
-
-
Possible Cause 3: Cell Line Issues.
-
Solution: Verify that your chosen cell line expresses the target, PKZ, at the protein level via Western Blot. If expression is low or absent, the inhibitory effect of this compound will not be observable. Consider using a recommended positive control cell line.
-
-
Possible Cause 4: Technical Problems with the Western Blot.
-
Solution: Ensure your p-TFA antibody is specific and working correctly. Run a positive control lysate if available. Check that your total TFA levels are consistent across samples. Poor protein transfer, incorrect antibody dilutions, or expired reagents can all lead to failed experiments.
-
Problem: I see high variability between my experimental replicates.
-
Possible Cause 1: Inconsistent Cell Seeding or Treatment.
-
Solution: Ensure a single-cell suspension before seeding to achieve uniform cell density across wells. When adding this compound or GF, add the solutions carefully and mix gently to ensure even distribution without disturbing the cell monolayer.
-
-
Possible Cause 2: Inaccurate Protein Quantification or Loading.
-
Solution: Be meticulous during the BCA assay and lysate normalization steps. After the Western Blot, always normalize the p-TFA signal to a reliable loading control (e.g., GAPDH, β-actin) to correct for any minor loading inaccuracies.
-
-
Possible Cause 3: Edge Effects in Multi-well Plates.
-
Solution: The outer wells of a multi-well plate are more prone to evaporation, which can affect cell health and compound concentration. To minimize this, avoid using the outermost wells for critical samples or ensure proper humidification in the incubator.
-
Validation & Comparative
PI-828 in the Landscape of PI3K Inhibitors for Lung Cancer: A Comparative Guide
For researchers, scientists, and drug development professionals, the phosphatidylinositol 3-kinase (PI3K) signaling pathway remains a critical, albeit challenging, target in the treatment of lung cancer. While numerous inhibitors have been developed, their clinical translation has been met with mixed success. This guide provides a comparative overview of PI-828, a dual PI3K and casein kinase 2 (CK2) inhibitor, and other prominent PI3K inhibitors investigated in the context of lung cancer, supported by available experimental data and detailed methodologies.
The PI3K/AKT/mTOR pathway is one of the most frequently dysregulated signaling cascades in non-small cell lung cancer (NSCLC), the most common form of lung cancer, accounting for over 85% of cases.[1] This pathway plays a crucial role in cell growth, proliferation, survival, and metabolism.[2][3] Consequently, targeting PI3K has been a major focus of anti-cancer drug development. However, the efficacy of PI3K inhibitors in lung cancer has been limited, often due to pathway redundancy, feedback loops, and toxicity.[4]
This compound: A Dual PI3K and Casein Kinase 2 Inhibitor
This compound is distinguished from many other PI3K inhibitors by its dual-targeting mechanism. It inhibits both PI3K and casein kinase 2 (CK2), a serine/threonine-selective protein kinase also implicated in cell cycle control and DNA repair.[2][5] This dual inhibition could potentially offer a broader anti-cancer activity.
Preclinical Profile of this compound
Limited publicly available data exists for this compound specifically in lung cancer models. However, its activity has been characterized in other cancer cell lines, demonstrating cytotoxic effects in breast and ovarian cancer.[5] It is important to note that some studies have suggested potential off-target effects for this compound, including the inhibition of aminergic G protein-coupled receptors (GPCRs), which is independent of its PI3K inhibitory activity.[6][7] This highlights the need for careful target validation in any future investigations.
The Broader Spectrum of PI3K Inhibitors in Lung Cancer
A variety of PI3K inhibitors, ranging from pan-Class I inhibitors to isoform-selective molecules, have been evaluated in preclinical and clinical settings for lung cancer. The general consensus from early clinical trials has been that while these agents show some activity, their efficacy as single agents in unselected patient populations is modest.[4]
| Inhibitor Class | Examples | Key Characteristics | Status in Lung Cancer |
| Pan-Class I | Buparlisib (BKM120), Pictilisib (GDC-0941) | Inhibit all four Class I PI3K isoforms (α, β, γ, δ). | Investigated in clinical trials for NSCLC, but with disappointing results in molecularly unselected populations.[4][8] |
| Isoform-Selective | Alpelisib (BYL719) (p110α), Taselisib (GDC-0032) (p110α, γ, δ) | Target specific PI3K isoforms, potentially offering a better therapeutic window. | Alpelisib is under investigation for PIK3CA-mutant NSCLC.[4][8] Taselisib was evaluated in a substudy of the LUNG-MAP trial but was closed for futility.[4] |
| Dual PI3K/mTOR | Gedatolisib (PF-05212384) | Inhibit both PI3K and mTOR, key components of the same signaling pathway. | Gedatolisib has been in clinical trials for advanced solid tumors, including NSCLC.[3] |
Comparative Inhibitory Activity
The following table summarizes the in vitro inhibitory concentrations (IC50) of this compound and other representative PI3K inhibitors against various PI3K isoforms.
| Inhibitor | p110α (nM) | p110β (nM) | p110γ (nM) | p110δ (nM) | Other Targets (nM) |
| This compound | 183[9][10] | 98[9][10] | 1967[9][10] | 227[9][10] | CK2 (149), CK2α2 (1127)[2][5] |
| Buparlisib (BKM120) | 52 | 166 | 262 | 116 | - |
| Pictilisib (GDC-0941) | 3[3] | 33 | 75 | 3[3] | - |
| Alpelisib (BYL719) | 5 | 1156 | 250 | 290 | - |
| Gedatolisib | 0.4[3] | 37 | 5.4[3] | 1.3 | mTOR (0.19) |
Signaling Pathways and Experimental Workflows
To understand the mechanism of action of PI3K inhibitors and the methods used to evaluate them, the following diagrams illustrate the PI3K/AKT/mTOR signaling pathway and a general workflow for assessing inhibitor efficacy.
Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.
Caption: General workflow for preclinical evaluation of PI3K inhibitors.
Detailed Experimental Protocols
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Plate lung cancer cells (e.g., A549, H460) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Inhibitor Treatment: Treat the cells with a serial dilution of the PI3K inhibitor (e.g., this compound, Buparlisib) for 48-72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Addition: Add 20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blotting for PI3K Pathway Activation
-
Cell Lysis: Treat lung cancer cells with the PI3K inhibitor for a specified time (e.g., 2-24 hours). Wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with primary antibodies against phospho-AKT (Ser473), total AKT, phospho-S6K (Thr389), and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Future Directions and Conclusion
The landscape of PI3K inhibitors in lung cancer is evolving. While early pan-inhibitors have shown limited success, the development of isoform-selective and dual-targeting inhibitors like this compound may offer new therapeutic avenues. However, the journey from preclinical findings to clinical application is fraught with challenges, including the need for patient selection biomarkers and strategies to overcome resistance.
The dual inhibition of PI3K and CK2 by this compound presents an interesting therapeutic hypothesis. Future research should focus on evaluating this compound in a panel of lung cancer cell lines with diverse genetic backgrounds, including those with PIK3CA mutations and alterations in the CK2 signaling pathway. Head-to-head studies with other PI3K inhibitors in relevant preclinical models will be crucial to determine its relative efficacy and potential advantages. Furthermore, a thorough investigation of its off-target effects is warranted to ensure a clear understanding of its mechanism of action and potential toxicities. As the FDA has raised the regulatory bar for this class of drugs, robust preclinical and clinical data, including randomized controlled trials, will be essential for any new PI3K inhibitor to succeed.[11][12]
References
- 1. Treating non-small cell lung cancer by targeting the PI3K signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound is a Dual PI3K and Casein Kinase 2 Inhibitor | MedChemExpress [medchemexpress.eu]
- 3. mdpi.com [mdpi.com]
- 4. Targeting the PI3K/Akt/mTOR pathway in non‐small cell lung cancer (NSCLC) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. PI3 kinase inhibitor PI828 uncouples aminergic GPCRs and Ca2+ mobilization irrespectively of its primary target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. Frontiers | Targeting the PI3K/AKT/mTOR pathway in lung cancer: mechanisms and therapeutic targeting [frontiersin.org]
- 9. PI 828 | PI 3-kinase | Tocris Bioscience [tocris.com]
- 10. rndsystems.com [rndsystems.com]
- 11. The Saga of Phosphatidylinositol 3-Kinase (PI3K) Inhibitors - 05/12/2022 | FDA [fda.gov]
- 12. biopharmadive.com [biopharmadive.com]
A Head-to-Head Battle of PI3K Inhibitors: PI-828 vs. LY294002
In the landscape of cancer research and drug development, the phosphatidylinositol 3-kinase (PI3K) pathway is a critical signaling cascade often dysregulated in various malignancies. Two notable inhibitors targeting this pathway are PI-828 and its well-established analog, LY294002. This guide provides an objective comparison of their efficacy, supported by experimental data, to aid researchers in selecting the appropriate tool for their studies.
Mechanism of Action: Targeting the ATP-Binding Pocket
Both this compound and LY294002 are ATP-competitive inhibitors of PI3K. They exert their function by binding to the ATP-binding pocket of the PI3K enzyme, thereby preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This action blocks the activation of downstream effectors, most notably the serine/threonine kinase Akt (also known as Protein Kinase B), a central player in cell survival, proliferation, and growth.
Comparative Efficacy: A Look at the Data
Experimental data demonstrates that this compound is a more potent inhibitor of class I PI3K isoforms compared to LY294002. Furthermore, both compounds exhibit inhibitory activity against the off-target kinase, Casein Kinase 2 (CK2).
| Target | This compound IC50 (µM) | LY294002 IC50 (µM) |
| p110α | 0.183[1] | 0.5[2][3] |
| p110β | 0.098[1] | 0.97[2][3] |
| p110δ | 0.227[1] | 0.57[2][3] |
| p110γ | 1.967[1] | Not specified |
| CK2 | 0.149[1] | 0.098[2][3] |
Cellular Activity:
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of these inhibitors and a typical experimental workflow for their comparison, the following diagrams are provided.
Experimental Protocols
Western Blotting for Akt Phosphorylation
-
Cell Lysis: After treatment with this compound or LY294002, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto a 10% SDS-polyacrylamide gel and separate by electrophoresis.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Cell Viability (MTT) Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to attach overnight.
-
Inhibitor Treatment: Treat cells with a range of concentrations of this compound or LY294002 for 24, 48, or 72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 values.
Apoptosis Assay (Annexin V/PI Staining)
-
Cell Treatment: Treat cells with this compound or LY294002 at the desired concentrations for the indicated time.
-
Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry: Analyze the stained cells by flow cytometry. Annexin V positive, PI negative cells are considered early apoptotic, while Annexin V positive, PI positive cells are in late apoptosis or necrosis.
Conclusion
Both this compound and LY294002 are effective inhibitors of the PI3K pathway, capable of inducing cell death and halting proliferation in cancer cells. The available enzymatic data indicates that this compound is a more potent inhibitor of PI3K isoforms than LY294002. However, both compounds also exhibit off-target effects, notably the inhibition of CK2. The choice between these inhibitors may depend on the specific research question, the required potency, and the cellular context of the experiment. For researchers seeking a more potent tool to inhibit the PI3K pathway, this compound presents a compelling option, though its off-target profile should be considered. LY294002 remains a widely used and well-characterized tool for studying PI3K signaling.
References
Validating PI-828's Dual-Inhibitor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of PI-828's dual-inhibitor activity against other relevant compounds, supported by experimental data and detailed protocols. The information is intended to assist researchers in evaluating this compound for their specific applications.
Executive Summary
This compound is a potent dual inhibitor of Phosphoinositide 3-kinase (PI3K) and Casein Kinase 2 (CK2), two crucial kinases implicated in various cellular processes, including cell growth, proliferation, and survival.[1][2] Dysregulation of the PI3K/Akt/mTOR pathway is a common feature in many cancers, making it a prime target for therapeutic intervention. Similarly, CK2 is a constitutively active serine/threonine kinase that is overexpressed in many human malignancies and contributes to oncogenesis. The dual inhibition of both PI3K and CK2 by a single molecule like this compound presents a promising strategy to overcome resistance mechanisms and enhance anti-cancer efficacy. This guide compares the inhibitory activity of this compound with other known inhibitors, provides detailed experimental methodologies for validation, and illustrates the relevant signaling pathways.
Comparative Inhibitor Analysis
To contextualize the dual-inhibitor activity of this compound, its performance is compared against a panel of inhibitors, including another dual PI3K/CK2 inhibitor (LY294002), broad-spectrum PI3K inhibitors (GDC-0941, Wortmannin), and specific CK2 inhibitors (CX-4945, GO289).
Quantitative Inhibitor Comparison
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound and comparator compounds against various PI3K isoforms and CK2. Lower IC50 values indicate higher potency.
| Inhibitor | Target | IC50 (nM) |
| This compound | p110α (PI3K) | 173 [2] |
| CK2 | 149 [2] | |
| CK2α2 | 1127 [2] | |
| LY294002 | p110α (PI3K) | 500[3][4] |
| p110β (PI3K) | 970[3][4] | |
| p110δ (PI3K) | 570[3][4] | |
| CK2 | 98[3][4] | |
| GDC-0941 | p110α (PI3K) | 3 |
| p110β (PI3K) | 33 | |
| p110δ (PI3K) | 3 | |
| p110γ (PI3K) | 75 | |
| Wortmannin | PI3K (non-specific) | ~5 |
| CX-4945 (Silmitasertib) | CK2 | 1 |
| GO289 | CK2 | 7 |
Signaling Pathway Overview
The following diagram illustrates the interconnected signaling pathways of PI3K/Akt/mTOR and CK2, highlighting the points of inhibition by a dual inhibitor like this compound.
Experimental Protocols
To validate the dual-inhibitor activity of this compound, a series of in vitro kinase assays are essential. The following protocols provide a general framework for these experiments.
In Vitro PI3K Lipid Kinase Assay (Radiometric)
This assay measures the phosphorylation of the lipid substrate phosphatidylinositol (PI) by PI3K.
Materials:
-
Recombinant human PI3K enzyme (e.g., p110α/p85α)
-
This compound and comparator compounds
-
Phosphatidylinositol (PI) substrate
-
[γ-32P]ATP
-
Kinase reaction buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl2, 2 mM MnCl2, 1 mM DTT)
-
Stop solution (e.g., 1N HCl)
-
Thin-layer chromatography (TLC) plates
-
TLC developing solvent (e.g., chloroform:methanol:water:ammonium hydroxide)
-
Phosphorimager
Procedure:
-
Prepare serial dilutions of this compound and comparator inhibitors.
-
In a reaction tube, add the kinase reaction buffer, PI substrate, and the inhibitor at various concentrations.
-
Initiate the reaction by adding the recombinant PI3K enzyme and [γ-32P]ATP.
-
Incubate the reaction mixture at room temperature for a specified time (e.g., 30 minutes).
-
Stop the reaction by adding the stop solution.
-
Extract the lipids.
-
Spot the extracted lipids onto a TLC plate.
-
Develop the TLC plate using the appropriate solvent system to separate the phosphorylated product (PIP) from the unreacted substrate.
-
Dry the TLC plate and expose it to a phosphor screen.
-
Quantify the radioactive signal of the phosphorylated product using a phosphorimager.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
In Vitro CK2 Protein Kinase Assay (Luminescence-based)
This assay measures the activity of CK2 by quantifying the amount of ATP remaining after the kinase reaction.
Materials:
-
Recombinant human CK2 enzyme (e.g., CK2α1/β1 holoenzyme)
-
This compound and comparator compounds
-
CK2-specific peptide substrate
-
ATP
-
Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
Luminometer
Procedure:
-
Prepare serial dilutions of this compound and comparator inhibitors.
-
In a white, opaque 96-well plate, add the kinase reaction buffer, CK2 peptide substrate, and the inhibitor at various concentrations.
-
Add the recombinant CK2 enzyme to each well.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the remaining ATP by adding the ADP-Glo™ Reagent according to the manufacturer's instructions. This reagent depletes the remaining ATP.
-
Add the Kinase Detection Reagent to convert the generated ADP back to ATP and produce a luminescent signal.
-
Measure the luminescence using a luminometer. The luminescent signal is inversely proportional to the kinase activity.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Experimental Workflow Diagram
The following diagram outlines a typical workflow for validating the dual-inhibitor activity of a compound like this compound.
References
Unveiling the Selectivity of PI-828: A Comparative Analysis for Researchers
A focused look at the cross-reactivity profile of the dual PI3K/CK2 inhibitor, PI-828, places its activity in context with other known inhibitors of these crucial signaling kinases. This guide offers a comparative analysis of its performance, supported by available experimental data and detailed methodologies, to aid researchers in its application.
The small molecule inhibitor this compound has been identified as a potent dual inhibitor of two key cellular signaling proteins: Phosphoinositide 3-kinase (PI3K) and Casein Kinase 2 (CK2). Understanding the selectivity of such a compound is paramount for the accurate interpretation of experimental results and for its potential development as a therapeutic agent. While a comprehensive screening of this compound against a broad panel of kinases is not publicly available, this guide provides a detailed comparison of its activity against its primary targets and known off-targets, juxtaposed with the selectivity profiles of other widely used inhibitors of PI3K and CK2.
Comparative Inhibitory Activity of this compound
This compound demonstrates potent inhibition of both PI3K and CK2. The following table summarizes the available half-maximal inhibitory concentration (IC50) values for this compound against various isoforms of its target kinases. For comparative purposes, data for the well-characterized PI3K inhibitor LY294002 and the CK2 inhibitor 4,5,6,7-Tetrabromobenzotriazole (TBB) are also presented.
| Kinase Target | This compound IC50 (nM) | LY294002 IC50 (nM) | TBB IC50 (nM) |
| PI3K Family | |||
| p110α | 183 | 1400 | - |
| p110β | 98 | - | - |
| p110δ | 227 | - | - |
| p110γ | 1967 | - | - |
| CK2 Family | |||
| CK2 (human recombinant) | - | - | 1600 |
| CK2 (rat liver) | - | - | 900 |
| CK2α2 | 1127 | - | - |
| Known Off-Targets | |||
| CK2 (from LY294002 screen) | - | 98 | - |
| Phosphorylase kinase | - | - | 8700 |
| GSK3β | - | - | 11200 |
| CDK2/cyclin A | - | - | 15600 |
Signaling Pathways of PI3K and CK2
To visually represent the cellular context in which this compound acts, the following diagrams illustrate the signaling pathways of its primary targets, PI3K and CK2.
Experimental Methodologies
The determination of kinase inhibition is a critical experimental procedure. Below are detailed protocols for the types of assays generally employed to assess the activity of inhibitors like this compound.
Lipid Kinase Assay (for PI3K)
This assay measures the phosphorylation of a lipid substrate by a PI3K enzyme.
Materials:
-
Purified recombinant PI3K enzyme
-
Lipid substrate (e.g., phosphatidylinositol-4,5-bisphosphate, PIP2)
-
Kinase buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
[γ-³²P]ATP or unlabeled ATP for non-radioactive methods
-
Test inhibitor (this compound) at various concentrations
-
Reaction termination solution (e.g., 1 M HCl)
-
Thin-layer chromatography (TLC) plates or other separation method
-
Phosphorimager or appropriate detection system
Procedure:
-
Prepare a reaction mixture containing the PI3K enzyme, lipid substrate, and kinase buffer.
-
Add the test inhibitor (this compound) at a range of concentrations to the reaction mixture and incubate for a predetermined time (e.g., 10-15 minutes) at room temperature.
-
Initiate the kinase reaction by adding ATP (spiked with [γ-³²P]ATP for radioactive assays).
-
Allow the reaction to proceed for a specific duration (e.g., 20-30 minutes) at 30°C.
-
Terminate the reaction by adding the termination solution.
-
Extract the lipids from the reaction mixture.
-
Separate the phosphorylated lipid product from the unreacted substrate and ATP using TLC or another chromatographic method.
-
Detect and quantify the amount of phosphorylated product. For radioactive assays, this is done using a phosphorimager.
-
Calculate the percentage of inhibition for each inhibitor concentration and determine the IC50 value.
Casein Kinase 2 (CK2) Assay
This assay measures the phosphorylation of a peptide or protein substrate by CK2.
Materials:
-
Purified recombinant CK2 enzyme
-
Specific peptide substrate for CK2
-
Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT)
-
[γ-³²P]ATP or unlabeled ATP
-
Test inhibitor (this compound) at various concentrations
-
Reaction termination solution (e.g., 75 mM phosphoric acid)
-
P81 phosphocellulose paper or similar capture membrane
-
Scintillation counter or other detection system
Procedure:
-
Set up the kinase reaction by combining the CK2 enzyme, peptide substrate, and kinase buffer.
-
Add the test inhibitor (this compound) at various concentrations and pre-incubate.
-
Start the reaction by adding ATP (containing [γ-³²P]ATP).
-
Incubate the reaction at 30°C for a defined period (e.g., 10-20 minutes).
-
Stop the reaction by spotting a portion of the reaction mixture onto P81 phosphocellulose paper.
-
Wash the P81 paper extensively with phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Measure the radioactivity remaining on the P81 paper using a scintillation counter.
-
Calculate the percentage of inhibition and determine the IC50 value.
Conclusion
This compound is a valuable research tool for the dual inhibition of PI3K and CK2. The provided data indicates its potent activity against multiple isoforms of PI3K and against CK2. However, the absence of a comprehensive kinome-wide selectivity profile necessitates careful experimental design and interpretation. Researchers should consider the known cross-reactivity of other PI3K inhibitors, such as LY294002 with CK2, and be aware of the potential for this compound to have additional, as-yet-unidentified off-target effects. When using this compound, it is advisable to include appropriate controls and, where possible, to validate findings with alternative inhibitors or genetic approaches to ensure that the observed effects are indeed attributable to the inhibition of PI3K and/or CK2.
The Synergistic Potential of PI-828 with mTOR Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1][2] Targeting this pathway with selective inhibitors has been a major focus of cancer drug development. PI-828 is a dual inhibitor, targeting both phosphoinositide 3-kinase (PI3K) and casein kinase 2 (CK2).[3] This guide explores the potential synergistic effects of combining this compound with mTOR inhibitors, providing a comparative analysis based on existing data for similar dual-target inhibitors and detailing relevant experimental protocols.
Rationale for Synergy: Dual Pathway Blockade
The rationale for combining a PI3K inhibitor like this compound with an mTOR inhibitor stems from the intricate feedback loops within the PI3K/AKT/mTOR pathway. Inhibition of mTORC1 by rapalogs (e.g., everolimus, temsirolimus) can lead to a feedback activation of AKT through the release of negative feedback on insulin receptor substrate 1 (IRS-1).[4][5] This reactivation of AKT can limit the therapeutic efficacy of mTOR inhibitors. By co-administering a PI3K inhibitor, this feedback loop can be blocked, leading to a more complete and sustained inhibition of the pathway and potentially synergistic anti-tumor effects.[4][6] Dual PI3K/mTOR inhibitors, which target both kinases, have been developed to overcome this feedback activation.[2]
Comparative Efficacy of PI3K/mTOR Inhibitor Combinations
While direct experimental data on the synergy of this compound with mTOR inhibitors is not currently available in the public domain, studies on other dual PI3K/mTOR inhibitors provide a strong basis for comparison. The following table summarizes the synergistic effects observed with the dual PI3K/mTOR inhibitor BEZ235 in combination with the mTOR inhibitor temsirolimus in endometrial cancer cell lines.
Table 1: Synergistic Effects of BEZ235 and Temsirolimus in Endometrial Cancer Cells
| Cell Line | Drug Combination | Effect | Combination Index (CI) | Reference |
| AN3CA | BEZ235 + Temsirolimus | Synergistic Inhibition of Cell Growth | CI < 1 | [7] |
| Hec50co | BEZ235 + Temsirolimus | Synergistic Inhibition of Cell Growth | CI < 1 | [7] |
Combination Index (CI) values are a quantitative measure of drug interaction, where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[3][8]
This compound: A Dual PI3K/CK2 Inhibitor
This compound distinguishes itself from other PI3K inhibitors by also targeting casein kinase 2 (CK2), a protein kinase involved in cell cycle control and DNA repair.[9] This dual-specificity may offer a unique therapeutic advantage.
Table 2: Inhibitory Activity of this compound
| Target | IC50 (nM) | Reference |
| p110α (PI3K) | 173 | [3] |
| CK2 | 149 | [3] |
| CK2α2 | 1127 | [3] |
This compound has demonstrated cytotoxic effects in various cancer cell lines and can induce apoptosis at higher concentrations.[3]
Experimental Protocols
To assess the synergistic potential of this compound with mTOR inhibitors, a series of in vitro and in vivo experiments are required. Below are detailed methodologies for key assays.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a range of concentrations of this compound, an mTOR inhibitor (e.g., everolimus), and the combination of both for 72 hours.
-
MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Synergy is quantified by calculating the Combination Index (CI) using the Chou-Talalay method.[3][8]
Western Blot Analysis
This technique is used to detect changes in the protein expression and phosphorylation status of key components of the PI3K/AKT/mTOR pathway.
-
Cell Lysis: Treat cells with the inhibitors for the desired time, then lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel and transfer the proteins to a PVDF membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate the membrane with primary antibodies against total and phosphorylated forms of key pathway proteins (e.g., AKT, S6K, 4E-BP1) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate.
In Vivo Tumor Xenograft Model
Animal models are crucial for evaluating the in vivo efficacy of the drug combination.
-
Tumor Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or SCID mice).
-
Tumor Growth and Randomization: Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment groups (vehicle control, this compound alone, mTOR inhibitor alone, and the combination).[9][10]
-
Drug Administration: Administer the drugs via an appropriate route (e.g., oral gavage, intraperitoneal injection) at predetermined doses and schedules.
-
Tumor Measurement: Measure tumor volume with calipers every 2-3 days.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., Western blotting, immunohistochemistry).
Visualizing the Molecular Interactions and Experimental Design
To better understand the underlying mechanisms and experimental approach, the following diagrams illustrate the PI3K/AKT/mTOR signaling pathway and a general workflow for assessing drug synergy.
Caption: PI3K/AKT/mTOR signaling pathway with points of inhibition.
Caption: Experimental workflow for assessing drug synergy.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Drug combination studies and their synergy quantification using the Chou-Talalay method - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Combination of PI3K/mTOR inhibitors: antitumor activity and molecular correlates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Effect of combination treatment of rapamycin and isoflavones on mTOR pathway in human glioblastoma (U87) cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The mTOR inhibitor Everolimus synergizes with the PI3K inhibitor GDC0941 to enhance anti-tumor efficacy in uveal melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Mechanism for Synergy with Combined mTOR and PI3 Kinase Inhibitors | PLOS One [journals.plos.org]
- 8. researchgate.net [researchgate.net]
- 9. Combination inhibition of PI3K and mTORC1 yields durable remissions in orthotopic patient-derived xenografts of HER2-positive breast cancer brain metastases - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Comparative Efficacy of PI-828 in Patient-Derived Xenograft Models: A Preclinical Assessment Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the dual PI3K/CK2 inhibitor, PI-828, and its potential application in patient-derived xenograft (PDX) models. While direct experimental data on this compound efficacy in PDX models is not currently available in published literature, this document outlines the compound's known characteristics, the signaling pathways it targets, and a generalized experimental protocol for its evaluation in a preclinical setting. This guide also offers a comparison with other inhibitors targeting the PI3K and CK2 pathways.
Introduction to this compound
This compound is a dual inhibitor targeting two crucial signaling proteins implicated in cancer: phosphatidylinositol 3-kinase (PI3K) and casein kinase 2 (CK2).[1] The PI3K pathway is a key regulator of cell growth, survival, and metabolism, and its aberrant activation is a frequent event in human cancers.[2][3] Similarly, CK2 is a protein kinase that is often overexpressed in cancer cells and contributes to tumor development, proliferation, and the suppression of apoptosis. By targeting both of these pathways, this compound presents a multi-faceted approach to cancer therapy. In vitro studies have shown that this compound can mitigate radiation-induced apoptosis in NCCIT cells, indicating its potential as a cancer therapeutic.[1]
Data Presentation: this compound Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of this compound against various isoforms of PI3K and CK2.
| Target | IC50 (nM) | Reference |
| PI3K Isoforms | ||
| p110α | 183 | [4] |
| p110β | 98 | [4] |
| p110δ | 227 | [4] |
| p110γ | 1967 | [4] |
| CK2 | ||
| CK2 | 149 | [1] |
| CK2α2 | 1127 | [1] |
Signaling Pathway Analysis
This compound's dual-action mechanism targets two distinct but interconnected signaling pathways critical in cancer progression. The diagram below illustrates the PI3K/Akt and CK2 signaling pathways and indicates the points of inhibition by this compound. Aberrant activation of these pathways can lead to increased cell proliferation, survival, and resistance to therapy.
Experimental Protocols: Efficacy Evaluation in Patient-Derived Xenograft (PDX) Models
The following is a generalized protocol for assessing the in vivo efficacy of a therapeutic agent like this compound using PDX models. Patient-derived xenografts are created by implanting tumor tissue from a patient directly into an immunodeficient mouse, which allows the tumor to grow in a way that more closely mimics its behavior in the human body.[2]
1. PDX Model Establishment and Expansion
-
Tumor Tissue Acquisition: Obtain fresh tumor tissue from consenting patients under institutional review board (IRB) approved protocols.
-
Implantation: Surgically implant small fragments (2-3 mm³) of the tumor tissue subcutaneously or orthotopically into immunocompromised mice (e.g., NOD-scid IL2Rgamma-null or NSG mice).
-
Tumor Growth Monitoring: Monitor mice for tumor engraftment and growth. Tumor volume can be measured using calipers with the formula: (Length x Width²) / 2.
-
Passaging: Once tumors reach a specified size (e.g., 1000-1500 mm³), they are harvested and can be passaged into new cohorts of mice for expansion. Early passage tumors (P1-P3) are recommended for efficacy studies to maintain fidelity to the original patient tumor.
2. In Vivo Efficacy Study
-
Cohort Formation: Once tumors in the expansion cohort reach a suitable size (e.g., 150-200 mm³), randomize the mice into treatment and control groups (typically 8-10 mice per group).
-
Treatment Administration:
-
Vehicle Control Group: Administer the vehicle solution (the solvent in which the drug is dissolved) to the control group according to the same schedule as the treatment group.
-
This compound Treatment Group: Administer this compound at a predetermined dose and schedule. The route of administration (e.g., oral gavage, intraperitoneal injection) will depend on the drug's formulation and pharmacokinetic properties.
-
-
Data Collection:
-
Tumor Volume: Measure tumor volume 2-3 times per week.
-
Body Weight: Monitor mouse body weight 2-3 times per week as an indicator of toxicity.
-
Clinical Observations: Record any signs of distress or adverse effects.
-
-
Study Endpoint: The study may be concluded when tumors in the control group reach a predetermined maximum size, after a fixed duration of treatment, or if significant toxicity is observed.
-
Data Analysis:
-
Compare the tumor growth curves between the control and treatment groups.
-
Calculate metrics such as tumor growth inhibition (TGI).
-
At the end of the study, tumors can be harvested for further analysis, such as immunohistochemistry to assess target engagement or RNA sequencing to identify mechanisms of response or resistance.
-
The following diagram illustrates the general workflow for a preclinical drug efficacy study using PDX models.
Comparison with Alternative PI3K and CK2 Inhibitors
To provide context for this compound's potential, the following table compares its inhibitory activity with other known inhibitors of the PI3K and CK2 pathways. It is important to note that these values are from various sources and may not be directly comparable due to different experimental conditions.
| Inhibitor | Target(s) | IC50 (nM) | Reference |
| This compound | PI3K/CK2 | p110α: 183, p110β: 98, p110δ: 227, p110γ: 1967, CK2: 149 | [1][4] |
| PI3K Inhibitors | |||
| Buparlisib (BKM120) | Pan-PI3K | p110α: 52, p110β: 166, p110δ: 116, p110γ: 262 | |
| Idelalisib | PI3Kδ | 2.5 | |
| Alpelisib (BYL719) | PI3Kα | 5 | |
| CK2 Inhibitors | |||
| CX-4945 (Silmitasertib) | CK2 | 1 | |
| TBB (4,5,6,7-Tetrabromobenzotriazole) | CK2 | 120 |
From Preclinical to Clinical Development: A Logical Framework
The evaluation of a compound like this compound in PDX models is a critical step in the translational drug development process. Positive results from such preclinical studies can provide the rationale for advancing a drug candidate into clinical trials. The diagram below outlines the logical progression from preclinical evaluation in PDX models to the various phases of clinical trials in oncology.
The phases of clinical trials are distinct stages in the evaluation of a new drug.[5][6][7][8][9]
-
Phase I: The primary goal is to assess the safety, determine a safe dosage range, and identify side effects of the new treatment in a small group of people.[5][6][9]
-
Phase II: The drug is given to a larger group of people to see if it is effective for a particular indication and to further evaluate its safety.[5][8]
-
Phase III: The treatment is tested in large groups of people to confirm its effectiveness, monitor side effects, compare it to commonly used treatments, and collect information that will allow the drug to be used safely.[5][6]
-
Phase IV: These are post-marketing studies that gather additional information on the drug's risks, benefits, and optimal use in a wider population.[7]
Conclusion
This compound, with its dual inhibitory action on the PI3K and CK2 pathways, represents a promising strategy for cancer therapy. While direct evidence of its efficacy in patient-derived xenograft models is yet to be published, the framework provided in this guide offers a robust methodology for its preclinical evaluation. The use of PDX models, which more accurately reflect the heterogeneity of human tumors, is a critical step in translating promising in vitro findings into clinically effective cancer treatments.[2][3] Further in vivo studies are warranted to fully elucidate the therapeutic potential of this compound and to identify patient populations that are most likely to benefit from this targeted approach.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. Patient-derived tumour xenografts as models for oncology drug development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. oaepublish.com [oaepublish.com]
- 4. PI 828 | PI 3-kinase | Tocris Bioscience [tocris.com]
- 5. cancerresearchuk.org [cancerresearchuk.org]
- 6. Clinical Trial Phases | MD Anderson Cancer Center [mdanderson.org]
- 7. Phases of Clinical Trials | American Cancer Society [cancer.org]
- 8. uwhealth.org [uwhealth.org]
- 9. How Do Clinical Trials Work? - NCI [cancer.gov]
Confirming PI-828 On-Target Effects with siRNA: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the dual PI3K/CK2 inhibitor, PI-828, with alternative inhibitors. It includes supporting experimental data and detailed protocols for utilizing small interfering RNA (siRNA) to confirm the on-target effects of this compound, a critical step in drug development to differentiate intended biological outcomes from off-target activities.
Introduction to this compound
This compound is a potent small molecule inhibitor targeting two key signaling proteins: phosphoinositide 3-kinase (PI3K) and casein kinase 2 (CK2).[1] Both PI3K and CK2 are crucial regulators of cell growth, proliferation, survival, and metabolism, and their dysregulation is frequently implicated in cancer.[2] Consequently, dual inhibition by this compound presents a promising anti-cancer strategy. However, recent studies have revealed that this compound also exhibits significant off-target effects, notably on aminergic G-protein coupled receptors (GPCRs), which can complicate the interpretation of its biological activity.[3][4][5] This underscores the importance of robust methods, such as siRNA-mediated gene knockdown, to validate the on-target effects of this compound.
Data Presentation: this compound in Comparison
To objectively assess the performance of this compound, its inhibitory activity is compared with other known PI3K and CK2 inhibitors. The following tables summarize the half-maximal inhibitory concentration (IC50) values, providing a quantitative measure of potency.
This compound vs. Other PI3K Inhibitors
| Inhibitor | Target Isoform(s) | IC50 (nM) | Reference(s) |
| This compound | p110α | 183 | [6] |
| p110β | 98 | [6] | |
| p110δ | 227 | [6] | |
| p110γ | 1967 | [6] | |
| Wortmannin | Pan-Class I PI3K | ~2-5 | [7] |
| LY294002 | Pan-Class I PI3K | ~1400 | [6][7] |
| Alpelisib (BYL719) | p110α | ~5 | |
| Idelalisib | p110δ | ~2.5 |
This compound vs. Other CK2 Inhibitors
| Inhibitor | Target | IC50 (nM) | Reference(s) |
| This compound | CK2 | 149 | [1] |
| CK2α2 | 1127 | [1] | |
| CX-4945 (Silmitasertib) | CK2α | 1 | |
| SGC-CK2-2 | CK2α/α' | ~920 (in cells) | [8] |
| TBBt (4,5,6,7-Tetrabromo-1H-benzotriazole) | CK2 | ~170 |
Experimental Protocols
To differentiate the on-target effects of this compound from its off-target activities, siRNA-mediated knockdown of its primary targets, PI3K and CK2, is a powerful approach. By comparing the cellular phenotype induced by this compound treatment with that of the specific knockdown of its intended targets, researchers can ascertain whether the observed effects are a direct result of PI3K and/or CK2 inhibition.
General siRNA Transfection Protocol for On-Target Validation
This protocol provides a general framework for siRNA transfection followed by Western blot analysis to confirm target protein knockdown. Optimization of conditions such as siRNA concentration and incubation time is recommended for each cell line and target gene.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
Opti-MEM™ I Reduced Serum Medium
-
siRNA targeting PI3K catalytic subunit (e.g., PIK3CA), CK2 catalytic subunit (e.g., CSNK2A1), or a non-targeting control siRNA
-
Lipofectamine™ RNAiMAX Transfection Reagent
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies against PI3K subunit, CK2 subunit, and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Seeding: The day before transfection, seed cells in a 6-well plate at a density that will result in 60-80% confluency at the time of transfection.
-
siRNA-Lipofectamine Complex Formation:
-
For each well to be transfected, dilute 20-30 pmol of siRNA in 100 µL of Opti-MEM™.
-
In a separate tube, dilute 3-5 µL of Lipofectamine™ RNAiMAX in 100 µL of Opti-MEM™.
-
Combine the diluted siRNA and diluted Lipofectamine™ RNAiMAX (total volume ~200 µL). Mix gently and incubate for 5-10 minutes at room temperature.
-
-
Transfection:
-
Aspirate the media from the cells and replace with 800 µL of fresh, antibiotic-free complete medium.
-
Add the 200 µL of siRNA-lipid complex to each well.
-
Incubate the cells at 37°C in a CO2 incubator for 24-72 hours. The optimal incubation time should be determined empirically.
-
-
Protein Lysate Preparation:
-
After incubation, wash the cells once with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer to each well and scrape the cells.
-
Transfer the lysate to a microcentrifuge tube and incubate on ice for 30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein extract.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay according to the manufacturer's instructions.
-
-
Western Blot Analysis:
-
Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-PI3K p110α, anti-CK2α, or loading control) overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system.[5][9][10]
-
Mandatory Visualizations
The following diagrams illustrate the key signaling pathways targeted by this compound and the experimental workflow for confirming its on-target effects using siRNA.
Caption: PI3K Signaling Pathway and Points of Inhibition.
Caption: CK2 Signaling Pathway and Points of Inhibition.
Caption: Experimental Workflow for On-Target Validation.
References
- 1. datasheets.scbt.com [datasheets.scbt.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Western blot evaluation of siRNA delivery by pH-responsive peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. creative-diagnostics.com [creative-diagnostics.com]
- 7. siRNA Specificity Determination - Creative Proteomics [creative-proteomics.com]
- 8. Comparative Efficacy of CK2 Inhibitors CX-4945 and SGC-CK2-2 on CK2 Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Western Blot Evaluation of siRNA Delivery by pH Responsive Peptides - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Personal protective equipment for handling PI-828
For Researchers, Scientists, and Drug Development Professionals
This document provides immediate and essential safety protocols, operational guidelines, and disposal instructions for the handling of PI-828 (CAS 942289-87-4). The following procedures are designed to ensure the safety of laboratory personnel and the integrity of research activities.
Hazard Assessment
According to the Safety Data Sheet (SDS) provided by Cayman Chemical, this compound is not classified as a hazardous substance under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1] However, as with any research chemical for which toxicological properties are not fully characterized, it is prudent to handle this compound with a high degree of caution.
Key Safety Considerations:
-
Toxicological Data: Limited toxicological data is available. The substance is not listed by IARC, NTP, or OSHA as a carcinogen.[1]
-
Health Effects: No specific health hazards are identified in the SDS. General first aid measures include moving to fresh air after inhalation, rinsing eyes with water, and consulting a doctor if symptoms persist after swallowing. Skin contact is generally not irritating.[1]
-
Sensitization: No sensitizing effects are known.[1]
Personal Protective Equipment (PPE)
While the SDS for this compound does not mandate specific personal protective equipment, the adoption of standard laboratory PPE is essential to minimize exposure risk. The "usual precautionary measures for handling chemicals should be followed."[1]
| PPE Category | Recommendation |
| Eye Protection | Wear safety glasses with side shields or goggles. |
| Hand Protection | Wear appropriate chemical-resistant gloves. The SDS notes that "Due to missing tests no recommendation to the glove material can be given."[1] Nitrile gloves are a common and appropriate choice for handling small quantities of powdered or dissolved chemical compounds in a laboratory setting. |
| Body Protection | Wear a standard laboratory coat. |
| Respiratory | Respiratory protection is not required under normal handling conditions.[1] If creating aerosols or handling large quantities, a risk assessment should be performed to determine if respiratory protection is necessary. |
Operational Plan: Handling and Storage
A systematic approach to handling and storage is critical for maintaining a safe laboratory environment.
Workflow for Handling this compound:
Caption: Workflow for the safe handling of this compound.
Storage:
| Condition | Recommendation |
| Temperature | Store at +4°C for long-term stability. |
| Container | Keep in a tightly sealed, light-resistant container. |
| Incompatibilities | No specific incompatibilities are noted. |
Disposal Plan
All waste materials contaminated with this compound should be handled as chemical waste.
| Waste Type | Disposal Procedure |
| Solid this compound | Dispose of in a designated solid chemical waste container. |
| Solutions of this compound | Dispose of in a designated liquid chemical waste container for organic solvents. |
| Contaminated Labware | Dispose of in a designated solid waste container for chemically contaminated items. |
Follow all local, state, and federal regulations for chemical waste disposal.
Emergency Procedures
In the event of an exposure or spill, follow these procedures:
| Incident | First Aid / Spill Response |
| Inhalation | Move the affected individual to fresh air. If they experience breathing difficulties or other symptoms, seek medical attention.[1] |
| Skin Contact | Wash the affected area thoroughly with soap and water. |
| Eye Contact | Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek medical attention.[1] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1] |
| Small Spill | Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for chemical waste disposal. Clean the spill area with an appropriate solvent. |
| Large Spill | Evacuate the area and contact your institution's environmental health and safety department. |
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
